molecular formula C10H22N2O B7820057 [3-(Morpholin-4-yl)propyl](propan-2-yl)amine

[3-(Morpholin-4-yl)propyl](propan-2-yl)amine

Cat. No.: B7820057
M. Wt: 186.29 g/mol
InChI Key: PRKXEYYPWVQBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Morpholin-4-yl)propyl](propan-2-yl)amine is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(Morpholin-4-yl)propyl](propan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(Morpholin-4-yl)propyl](propan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-morpholin-4-yl-N-propan-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-10(2)11-4-3-5-12-6-8-13-9-7-12/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKXEYYPWVQBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Morpholin-4-yl)propylamine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 123-00-2 Document Type: Technical Reference Guide Version: 2.0 (Scientific & Industrial Application)

Executive Summary

3-(Morpholin-4-yl)propylamine (CAS 123-00-2) is a bifunctional heterocyclic amine characterized by a tertiary amine within a morpholine ring and a primary amine at the terminus of a propyl chain. This structural duality—combining a sterically hindered, moderate base (morpholine, pKa ~8.3) with a highly reactive, accessible primary amine (propylamine, pKa ~10)—makes it a critical intermediate in organic synthesis.

It serves as a "solubility-enhancing linker" in medicinal chemistry, a curing agent in epoxy resin systems, and a corrosion inhibitor in industrial water treatment. This guide details its physicochemical profile, industrial synthesis, and diverse applications.[1][2]

Chemical Identity & Nomenclature

Precise identification is required for regulatory compliance and database searching.

Identifier Value
CAS Number 123-00-2
IUPAC Name 3-(Morpholin-4-yl)propan-1-amine
Common Synonyms N-(3-Aminopropyl)morpholine (NAPM); 4-(3-Aminopropyl)morpholine; 1-Amino-3-morpholinopropane; 3-Morpholinopropylamine
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
SMILES C1COCCN1CCCN
InChI Key UIKUBYKUYUSRSM-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical constants is vital for process engineering and handling.

Property Metric Significance
Appearance Colorless to pale yellow liquidQuality indicator; yellowing indicates oxidation.
Odor Amine-like / FishyCharacteristic of low-MW alkylamines.
Boiling Point 224 °C (at 760 mmHg)High boiling point allows for high-temp reactions without pressure vessels.
Melting Point -15 °CLiquid at standard operating conditions.[3]
Density 0.987 g/mL (at 25 °C)Slightly less dense than water; phase separation possible in high-salt aqueous systems.
Refractive Index n20/D 1.476Used for purity verification.
Solubility Miscible in water, ethanol, tolueneHighly versatile solvent compatibility.
pKa ~10.3 (Primary amine)Indicates high basicity; requires careful pH control in biological buffers.

Synthesis & Manufacturing Methodology

The industrial production of 3-(Morpholin-4-yl)propylamine follows a two-step "Atom Economy" route: Cyanoethylation followed by Catalytic Hydrogenation .

Reaction Mechanism
  • Step 1 (Michael Addition): Morpholine acts as a nucleophile, attacking the electron-deficient alkene of acrylonitrile. This is an exothermic reaction yielding 3-morpholinopropionitrile.

  • Step 2 (Reduction): The nitrile group is reduced to a primary amine using hydrogen gas and a metal catalyst (Raney Nickel or Cobalt).

Process Flow Diagram (Graphviz)

SynthesisPathway Morpholine Morpholine (C4H9NO) Intermediate Intermediate: 3-Morpholinopropionitrile Morpholine->Intermediate Michael Addition Exothermic, <60°C Acrylonitrile Acrylonitrile (CH2=CHCN) Acrylonitrile->Intermediate Product Product: 3-(Morpholin-4-yl)propylamine Intermediate->Product Hydrogenation (H2) Cat: Raney Ni/Co 130-150°C, 3-4 MPa

Caption: Industrial synthesis route via cyanoethylation of morpholine followed by high-pressure hydrogenation.

Experimental Protocol (Lab Scale)

Note: This protocol is a generalized standard for educational purposes. Always consult SDS.

  • Addition Phase: In a cooled reactor (0-5°C), add Morpholine (1.0 eq). Slowly add Acrylonitrile (1.05 eq) dropwise. Maintain temp <50°C to prevent polymerization. Stir for 2 hours post-addition.

  • Isolation: Distill or strip excess acrylonitrile to yield 3-morpholinopropionitrile.

  • Reduction Phase: Transfer nitrile to an autoclave. Add Raney Nickel catalyst (5% w/w) and solvent (Methanol or Toluene).

  • Hydrogenation: Pressurize with H₂ to 500 psi (3.4 MPa). Heat to 100°C. Monitor H₂ uptake until cessation.

  • Purification: Filter catalyst. Fractional distillation under vacuum yields the pure amine (BP ~100°C at 10 mmHg).

Technical Applications

Pharmaceutical & Medicinal Chemistry

Researchers utilize this compound as a structural motif to modulate the pharmacokinetic properties of drug candidates.

  • Solubility Enhancement: The morpholine ring is a classic "solubilizing tail." Attaching it via the propyl linker to a lipophilic drug core (e.g., a quinoline or indole scaffold) significantly increases water solubility at physiological pH.

  • CNS Activity: The morpholine moiety is prevalent in CNS-active drugs (e.g., antidepressants like Moclobemide derivatives). The propyl-amine chain serves as a flexible tether, allowing the active pharmacophore to bind to receptors (like 5-HT or Dopamine) while the morpholine group resides in the solvent-exposed region of the binding pocket.

Industrial Curing Agents (Epoxy/PU)

In polymer science, NAPM is a curing agent and chain extender .

  • Mechanism: The primary amine (-NH₂) reacts rapidly with epoxide rings or isocyanates, crosslinking the polymer matrix.

  • Benefit: The tertiary amine in the morpholine ring acts as an internal catalyst, accelerating the cure of epoxy resins without requiring additional accelerators (like phenols).

Corrosion Inhibition

Used in steam boiler systems and closed-loop cooling.

  • Function: It neutralizes carbonic acid (formed from dissolved CO₂) in condensate lines.

  • Advantage: Its distribution ratio (vapor/liquid) allows it to travel with steam and condense in the same phase as water, protecting the entire condensate return line from "grooving" corrosion.

Reactivity & Stability Logic

Understanding the reactivity profile prevents side reactions during synthesis.

Reactivity Center 3-(Morpholin-4-yl)propylamine Rxn1 Reaction with Acids (HCl, H2SO4) Center->Rxn1 Rxn2 Reaction with Electrophiles (Acid Chlorides, Aldehydes) Center->Rxn2 Rxn3 Oxidation (Air/Peroxides) Center->Rxn3 Out1 Forms stable Salts (Hygroscopic solids) Rxn1->Out1 Out2 Forms Amides/Imines (Linker chemistry) Rxn2->Out2 Out3 N-Oxides (Impurity formation) Rxn3->Out3

Caption: Reactivity profile highlighting the primary amine's nucleophilicity and the risk of oxidation.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Corrosive (Skin Corr. 1B), Acute Tox. 4 (Oral).

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

  • Storage: Hygroscopic and air-sensitive. Store under Nitrogen or Argon atmosphere. Carbon dioxide in air will react with the amine to form carbamates (white crust).

  • Incompatibility: Avoid contact with strong oxidizers, acid anhydrides, and copper/brass alloys (corrosive to copper).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61055: N-(3-Aminopropyl)morpholine. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-aminopropylmorpholine. ECHA. Available at: [Link]

  • Google Patents. CN1660825A: Method for preparing N-aminopropyl morpholine. Google Patents.
  • Ataman Chemicals. Technical Data Sheet: Aminopropylmorpholine (APM). Ataman Kimya. Available at: [Link]

Sources

Technical Guide: Spectroscopic Analysis of 3-(Morpholin-4-yl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Morpholin-4-yl)propylamine (CAS: 123-00-2), also known as N-(3-aminopropyl)morpholine, is a critical bifunctional intermediate used in the synthesis of pharmaceuticals, surfactants, and polymerization catalysts. Its structure features a saturated morpholine ring attached to a primary amine via a propyl linker.

This guide provides a rigorous analysis of the spectroscopic signatures (NMR, IR, MS) required for the structural validation of this compound. It is designed for analytical chemists and process engineers who require definitive data for quality control and structural elucidation.[1]

Chemical Identity & Physical Properties

Before spectroscopic analysis, verify the physical state and purity of the sample.[1]

PropertyValueNotes
IUPAC Name 3-(Morpholin-4-yl)propan-1-amine
Formula C

H

N

O
Molecular Weight 144.22 g/mol
Appearance Colorless to pale yellow liquidHygroscopic; absorbs CO

from air.
Boiling Point 224 °CHigh boiling point requires vacuum for distillation.[1]
Density 0.987 g/mL (25 °C)
Solubility Miscible with water, ethanol, chloroformUse CDCl

or D

O for NMR.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

Sample Preparation[1]
  • Solvent: Chloroform-d (CDCl

    
    ) is the standard solvent. It prevents exchange broadening of the amine protons (unless the sample is very wet) and provides good solubility.[1] D
    
    
    
    O can be used but will exchange the NH
    
    
    protons, causing them to disappear.[1]
  • Concentration: ~10-20 mg in 0.6 mL solvent.[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][2]

¹H NMR Analysis (300-400 MHz, CDCl )

The proton spectrum is characterized by the symmetry of the morpholine ring and the distinct triplet patterns of the propyl chain.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
3.70 Triplet (

Hz)
4HO-CH

Morpholine ring (adjacent to Oxygen). Deshielded by electronegative O.
2.75 Triplet (

Hz)
2HN-CH

(Propyl)
Propyl chain C1 (adjacent to primary amine).
2.43 Triplet (

Hz)
4HN-CH

(Ring)
Morpholine ring (adjacent to Nitrogen).
2.35 - 2.40 Triplet (

Hz)
2HN-CH

(Propyl)
Propyl chain C3 (adjacent to Morpholine Nitrogen). Often overlaps with 2.[1]43.
1.64 Quintet (

Hz)
2HC-CH

-C
Propyl chain C2 (Middle methylene).
1.37 Broad Singlet2H-NH

Primary amine protons.[1] Shift varies with concentration and moisture.[1]

Key Diagnostic Feature: Look for the 4:4 ratio of the morpholine triplets (3.70 and 2.43 ppm). The propyl chain appears as two triplets and a distinct quintet upfield.

¹³C NMR Analysis (75-100 MHz, CDCl )

The carbon spectrum should display 5 distinct signals due to the symmetry of the morpholine ring.

Shift (δ, ppm)Carbon TypeAssignmentNotes
67.0 CH

Morpholine O-CMost deshielded signal due to Oxygen.
57.5 CH

Propyl C3Adjacent to Morpholine Nitrogen.[1]
53.8 CH

Morpholine N-CSymmetric carbons next to Ring Nitrogen.
40.5 CH

Propyl C1Adjacent to Primary Amine (-NH

).
29.5 CH

Propyl C2Middle methylene carbon.[1]

Note: If the sample contains carbonate salts (from CO


 absorption), a peak at ~160 ppm may appear.[1]
NMR Assignment Logic Diagram

The following diagram illustrates the logical flow for assigning the NMR signals based on electronegativity and symmetry.

NMR_Assignment cluster_structure Molecular Structure cluster_signals Observed Signals Struct O(CH2CH2)2N-CH2-CH2-CH2-NH2 O_CH2 3.70 ppm (t, 4H) Struct->O_CH2 Deshielded by Oxygen N_Ring 2.43 ppm (t, 4H) Struct->N_Ring Symmetric N-adj N_Propyl_Ring 2.38 ppm (t, 2H) Struct->N_Propyl_Ring Tertiary Amine adj N_Propyl_Amine 2.75 ppm (t, 2H) Struct->N_Propyl_Amine Primary Amine adj Mid_CH2 1.64 ppm (quint, 2H) Struct->Mid_CH2 Aliphatic Shielding caption Fig 1. Logical assignment of 1H NMR signals based on electronegativity.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and the presence of the morpholine moiety.[1]

Ionization & Molecular Ion
  • Method: Electron Impact (EI) or Electrospray Ionization (ESI).[1]

  • Molecular Ion (M+): m/z 144.[1]

  • Nitrogen Rule: The even mass (144) confirms an even number of nitrogen atoms (2).

Fragmentation Pattern (EI, 70 eV)

The fragmentation is dominated by alpha-cleavage adjacent to the nitrogen atoms.

m/zAbundanceFragment StructureMechanism
144 < 10%[M]

Molecular Ion.
114 ~10%[M - CH

NH

]

Loss of primary amine tail (less common).
100 100% (Base Peak) [Morpholine-CH

]

α-cleavage at propyl chain.
30 ~30%[CH

=NH

]

α-cleavage at primary amine end.
Fragmentation Pathway

The formation of the base peak (m/z 100) is the most reliable identifier for N-alkyl morpholines.[1]

MS_Fragmentation Parent Molecular Ion (M+) m/z 144 [Morph-CH2-CH2-CH2-NH2]+. BasePeak Base Peak m/z 100 [Morph-CH2]+ Parent->BasePeak α-cleavage (Morpholine side) Fragment30 Amine Fragment m/z 30 [CH2=NH2]+ Parent->Fragment30 α-cleavage (Amine side) Neutral1 Neutral Radical .CH2-CH2-NH2 Parent->Neutral1 Loss Neutral2 Neutral Radical Morph-CH2-CH2. Parent->Neutral2 Loss caption Fig 2. Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the functional groups, particularly the primary amine and the ether linkage.[1][3]

  • Method: ATR (Attenuated Total Reflectance) or Liquid Film (Neat).[1]

Wavenumber (cm

)
IntensityAssignmentNotes
3300 - 3400 Medium, BroadN-H StretchCharacteristic of primary amines (-NH

). May appear as a weak doublet.
2800 - 2950 StrongC-H StretchAliphatic C-H bonds (CH

groups).
1580 - 1650 MediumN-H BendScissoring vibration of the primary amine.
1115 Strong C-O-C Stretch Diagnostic band for the morpholine ether linkage.
1450 MediumCH

Bend
Methylene deformation.

References

  • National Institute of Standards and Technology (NIST). 4-Morpholinepropanamine Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. N-(3-Aminopropyl)morpholine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Physical and chemical properties of substituted morpholinopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Physical and Chemical Properties of Substituted Morpholinopropylamines

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Process Engineers.

Executive Summary: The Morpholinopropylamine Scaffold

In modern medicinal chemistry and materials science, 3-morpholinopropylamine (N-(3-aminopropyl)morpholine, NAPM) serves as a critical "privileged linker." It is not merely a passive spacer but a functional moiety that modulates physicochemical properties (solubility, logP), pharmacokinetics (metabolic stability, lysosomal trapping), and reactivity (curing kinetics in polymers).

This guide provides a rigorous analysis of the physical and chemical behaviors of morpholinopropylamines, moving beyond basic data sheets to explore the structure-property relationships (SPR) that drive their utility in drug development (e.g., Topoisomerase I inhibitors) and industrial catalysis.

Structural Characteristics & Synthesis

Molecular Architecture

The molecule consists of three distinct domains, each contributing to its reactivity and physical profile:

  • The Morpholine Ring: A saturated heterocycle containing both an amine (buried) and an ether oxygen. It acts as a hydrogen bond acceptor and provides moderate lipophilicity modulation (lowering LogP compared to cyclohexyl analogs).

  • The Propyl Linker: A flexible

    
     chain that prevents steric clash between the morpholine headgroup and the payload attached to the primary amine.
    
  • The Primary Amine: A highly reactive nucleophile (

    
    ) serving as the handle for derivatization (acylation, alkylation).
    
Synthetic Pathways

Industrial and laboratory synthesis typically follows two primary routes. The Cyanoethylation-Reduction route is preferred for high purity and scalability.

Synthesis cluster_alt Alternative Route (Lab Scale) Morpholine Morpholine (Nucleophile) Intermediate 3-Morpholinopropionitrile (Intermediate) Morpholine->Intermediate Michael Addition (Exothermic) Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Intermediate Product 3-Morpholinopropylamine (NAPM) Intermediate->Product Hydrogenation (H2, Ni/Co catalyst) High Pressure Halo 1-Bromo-3-chloropropane Halo->Product Nucleophilic Substitution (Excess Amine)

Figure 1: Primary synthetic workflows for 3-morpholinopropylamine.

Physicochemical Profile

The following data aggregates experimental values and predictive models essential for formulation and synthesis planning.

PropertyValue / RangeTechnical Insight
CAS Number 123-00-2Unique identifier.[1][2][3]
Molecular Weight 144.21 g/mol Low MW allows for high ligand efficiency in drug design.
Physical State Colorless LiquidLow viscosity; hygroscopic.
Boiling Point 224–228 °CHigh boiling point makes it suitable for high-temp curing reactions.
Melting Point -15 °CRemains liquid under standard storage conditions.[2]
Density 0.987 g/mLSimilar to water; facilitates aqueous biphasic separations.
Water Solubility Miscible (>1000 g/L)Critical Feature: The ether oxygen and amine ensure complete aqueous solubility, vital for converting hydrophobic drugs into soluble salts.
LogP (Octanol/Water) -0.7 to -1.07Hydrophilic nature. Used to lower the LogP of lipophilic drug cores (e.g., kinase inhibitors).
pKa (Primary Amine) ~10.3Highly basic. Will be protonated at physiological pH (7.4), aiding in solubility and lysosomal accumulation.
Refractive Index 1.4761Used for purity verification.[2]

Chemical Reactivity & Stability[1][5]

Nucleophilicity and Derivatization

The primary amine at the terminus of the propyl chain is the dominant reactive site. It undergoes:

  • Acylation: Reacts with acid chlorides/anhydrides to form stable amides (common in drug linkers).

  • Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.

  • Epoxy Curing: The primary amine hydrogens react rapidly with epoxide rings, followed by the secondary amine hydrogen, crosslinking polymer networks.

Morpholine Ring Stability

The morpholine ring is chemically robust. It resists oxidation and hydrolysis under standard conditions. However, under forcing acidic conditions or metabolic oxidation, the ring can undergo cleavage or N-oxidation (forming N-oxides), which is a metabolic soft spot to monitor in drug candidates.

Biological Relevance in Drug Development

Substituted morpholinopropylamines are "privileged structures" in medicinal chemistry. They are frequently employed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Solubility Enhancement

Many potent drug scaffolds (e.g., indazoles, quinolines) are poorly soluble. Attaching a morpholinopropylamine tail introduces a basic center that can form salts (e.g., hydrochloride, mesylate), drastically improving aqueous solubility and oral bioavailability.

Lysosomotropism

Due to the pKa (~10.3), these molecules are lysosomotropic . They diffuse into lysosomes (pH ~4.5-5.0), become protonated, and are trapped. This can be advantageous for targeting lysosomal enzymes or increasing the volume of distribution (


), but may also lead to phospholipidosis if not optimized.
Case Studies in Therapeutics
  • Topoisomerase I Inhibitors: The morpholinopropylamine moiety is a key feature in Indotecan (LMP400) and Indimitecan (LMP776) . It replaces the cleavable ester linkages found in older camptothecins, improving chemical stability and solubility [1].

  • Kinase Inhibitors: Used in GSK-3 and ROCK inhibitors to extend into the solvent-accessible region of the ATP binding pocket, improving potency and solubility [2].

  • G-Quadruplex Binders: The compound CM03 utilizes two morpholinopropylamine arms to bind G-quadruplex DNA structures in pancreatic cancer models, demonstrating the linker's utility in nucleic acid targeting [3].

SAR Core Morpholinopropylamine Scaffold Morpholine Morpholine Ring (Solubilizing Head) Core->Morpholine Linker Propyl Chain (Spacer) Core->Linker Amine Primary Amine (Attachment Point) Core->Amine Solubility Increases Aqueous Solubility (LogP reduction) Morpholine->Solubility Binding Solvent Interaction (H-bond acceptor) Morpholine->Binding Metabolism Metabolic Stability (Resists hydrolysis) Linker->Metabolism Target Covalent/Amide Bond to Drug Core Amine->Target

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Experimental Protocols

Protocol A: General N-Alkylation (Drug Synthesis Context)

Use this protocol to attach the morpholinopropylamine linker to a halogenated drug core.

  • Reagents: Dissolve the halogenated substrate (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Base: Add Potassium Carbonate (

    
    , 2.0–3.0 equiv) or Diisopropylethylamine (DIPEA).
    
  • Addition: Add 3-morpholinopropylamine (1.1–1.5 equiv) dropwise.

  • Reaction: Heat to 60–80°C under nitrogen atmosphere. Monitor via LC-MS (typically 2–12 hours).

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[4]

  • Purification: The basicity of the product allows purification via acid-base extraction or silica chromatography (using DCM/MeOH/NH3 eluent).

Protocol B: pKa Determination (Titration)
  • Solution: Prepare a 0.01 M solution of the substance in water.

  • Titrant: Titrate with 0.1 M HCl standardized solution.

  • Measurement: Record pH vs. Volume of titrant.

  • Calculation: The half-equivalence point (inflection) corresponds to the pKa of the primary amine (expect ~10.3).

References

  • Design, Synthesis, and Biological Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors. Journal of Medicinal Chemistry.

  • 5-substituted indazoles as kinase inhibitors. Google Patents (US9163007B2).

  • Targeting Multiple Effector Pathways in Pancreatic Ductal Adenocarcinoma with a G-Quadruplex-Binding Small Molecule. Journal of Medicinal Chemistry.

  • N-(3-Aminopropyl)morpholine Compound Summary. PubChem.

  • Physical Properties of 3-Morpholinopropylamine. ChemicalBook.

Sources

An In-depth Technical Guide to 3-(Morpholin-4-yl)propan-1-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Morpholin-4-yl)propan-1-amine, a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, and its established applications as a crucial building block in drug development and other industrial processes. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field, offering both foundational knowledge and actionable protocols.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of all scientific research. 3-(Morpholin-4-yl)propan-1-amine is known by several synonyms, which can sometimes lead to confusion. This section aims to clarify its nomenclature and provide key identifiers.

The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 3-morpholin-4-ylpropan-1-amine [1]. Its molecular formula is C₇H₁₆N₂O , corresponding to a molecular weight of approximately 144.22 g/mol .

Key Identifiers:

  • CAS Number: 123-00-2[2][3][4]

  • Common Synonyms: N-(3-Aminopropyl)morpholine, 4-(3-Aminopropyl)morpholine, 3-Morpholinopropylamine[1][5][6]

  • InChI Key: UIKUBYKUYUSRSM-UHFFFAOYSA-N[1][3][4]

  • SMILES: NCCCN1CCOCC1[2][3][5]

The structure features a morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functionality, connected to a primary amine via a propyl linker. This unique combination of a tertiary amine within the ring and a reactive primary amine at the end of the alkyl chain imparts its versatile chemical properties.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in experimental design. 3-(Morpholin-4-yl)propan-1-amine is a colorless to pale yellow liquid with a characteristic faint, amine-like odor[1][6][7][8]. It is completely miscible in water and also soluble in many polar organic solvents like alcohols and ketones.

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂O[2][3][4][5]
Molecular Weight 144.22 g/mol [9][10]
Appearance Clear, colorless to pale yellow liquid[3][4][10]
Melting Point -15 °C[6][10][11]
Boiling Point 224-225 °C[10][11]
Density ~0.987 g/mL at 25 °C[7][11]
Flash Point ~98.9 °C (closed cup)[6]
Refractive Index (n20/D) ~1.476[11]

Synthesis and Mechanistic Rationale

While several synthetic routes to 3-(Morpholin-4-yl)propan-1-amine exist, a common and reliable laboratory-scale method involves the reduction of 3-(4-morpholinyl)propanenitrile. This approach is favored for its high yield and the relative availability of starting materials.

Causality Behind Experimental Choices:

  • Starting Material: 3-(4-morpholinyl)propanenitrile is an ideal precursor as the nitrile group can be selectively reduced to a primary amine without affecting the morpholine ring.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent. In the presence of a catalyst like nickel(II) chloride, its reducing power is enhanced, allowing for the efficient conversion of the nitrile to the amine at moderate temperatures. This system is often preferred over more pyrophoric and hazardous reagents like lithium aluminum hydride for safety and ease of handling.

  • Solvent: Tert-butanol is used as the solvent. It is relatively inert under the reaction conditions and effectively solubilizes the reactants.

  • Temperature: The reaction is typically carried out at an elevated temperature (e.g., 70 °C) to ensure a reasonable reaction rate.[12]

Experimental Protocol: Reduction of 3-(4-morpholinyl)propanenitrile
  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add anhydrous nickel(II) chloride (1.0 g, 0.008 mol) and 3-(4-morpholinyl)propanenitrile (14 g, 0.1 mol).

  • Solvent Addition: Add 15 mL of tert-butanol to the flask.

  • Reducing Agent: Carefully and portion-wise, add sodium borohydride (0.6 g, 0.016 mol) to the stirred mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 70 °C and maintain this temperature for 8 hours.[12] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 3-(Morpholin-4-yl)propan-1-amine.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: - 3-(4-morpholinyl)propanenitrile - Sodium Borohydride - Nickel(II) Chloride - tert-Butanol Reaction Reaction @ 70°C, 8h (Nitrile Reduction) Start->Reaction Workup Aqueous Workup & Quenching Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Vacuum Distillation Extraction->Purification Product Final Product: 3-(Morpholin-4-yl)propan-1-amine Purification->Product

Caption: Workflow for the synthesis of 3-(Morpholin-4-yl)propan-1-amine.

Applications in Research and Drug Development

The dual functionality of 3-(Morpholin-4-yl)propan-1-amine makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[6][12] The morpholine moiety is a well-known scaffold in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as solubility and bioavailability.

Key Roles:

  • Chemical Intermediate: It serves as a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyestuffs.[6][12][13]

  • Scaffold in Drug Discovery: The morpholine ring is present in over 20 FDA-approved drugs.[14] The primary amine of 3-(Morpholin-4-yl)propan-1-amine provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

  • Corrosion Inhibition: In industrial applications, it is used as a corrosion inhibitor, particularly in boiler water treatment, due to its ability to neutralize acidic compounds and form a protective film on metal surfaces.

  • Curing Agent: It is also employed as a curing agent and chain extender in epoxy and polyurethane systems.

Logical Relationship Diagram

LogicalRelationship cluster_Pharma Pharmaceuticals cluster_Industrial Industrial Applications Core 3-(Morpholin-4-yl)propan-1-amine (Bifunctional Building Block) PharmaNode Improved Solubility & Bioavailability Core->PharmaNode Morpholine Moiety APIs Active Pharmaceutical Ingredients (APIs) Core->APIs Primary Amine Handle IndustrialNode Corrosion Inhibitors Core->IndustrialNode Amine Functionality Polymers Epoxy/Polyurethane Curing Agents Core->Polymers Reactive Amine

Caption: Role of the compound as a versatile building block.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. This serves as a self-validating system for the synthesis protocol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the propyl chain and the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and the C-O-C stretching of the ether in the morpholine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

  • Gas Chromatography (GC): GC can be used to assess the purity of the compound, with a pure sample showing a single major peak.[3][4]

Authoritative spectral data for 3-(Morpholin-4-yl)propan-1-amine can be found in public databases such as the NIST WebBook and PubChem for comparison.[1][15][16]

Safety and Handling

3-(Morpholin-4-yl)propan-1-amine is a corrosive substance that can cause severe skin and eye burns.[1][17][18] It may also be harmful if swallowed or absorbed through the skin.[1][17][18] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[7] Use non-sparking tools to prevent ignition sources.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and acid halides. The compound is noted to be air-sensitive and hygroscopic.[13]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15-30 minutes and seek immediate medical attention.[17][19]

    • Skin Contact: Immediately wash with soap and plenty of water while removing contaminated clothing. Seek medical attention.[17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[17][19]

References

Sources

The Morpholine Advantage: A Technical Guide to Pharmacophore Integration in Drug Discovery

[1]

Executive Summary

In modern medicinal chemistry, the morpholine ring (1,4-oxazinane) is not merely a solubilizing appendage; it is a strategic bioisostere used to fine-tune the physicochemical and pharmacokinetic (PK) profiles of lead compounds.[1][2][3][4][5][6][7][8] Unlike its carbocyclic analog (piperidine) or its diaza-analog (piperazine), morpholine offers a unique electronic environment where the distal oxygen atom modulates the basicity of the nitrogen, significantly impacting lipophilicity (

This guide provides a technical deep-dive into the rationale, synthesis, and metabolic considerations of deploying morpholine in drug design, written for the practicing medicinal chemist.

Part 1: Physicochemical Properties & The "Oxygen Effect"

The primary utility of morpholine stems from the inductive electron-withdrawing effect (-I) of the ether oxygen at position 4. This electronic pull propagates through the ring, reducing the electron density on the nitrogen atom at position 1.

Basicity and Ionization ( )

The most critical differentiator of morpholine is its

  • Piperidine

    
    :  ~11.2 (Highly basic, fully protonated at physiological pH).
    
  • Piperazine

    
    :  ~9.8 (Still highly basic).
    
  • Morpholine

    
    :  ~8.3 (Moderately basic).
    

Why this matters: At physiological pH (7.4), a significant fraction of morpholine remains unprotonated compared to piperidine. This equilibrium is vital for membrane permeability . While the protonated form aids solubility, the neutral form is required to cross the lipid bilayer (passive diffusion). Morpholine sits in the "Goldilocks zone," balancing solubility (ionized) and permeability (unionized).

Lipophilicity Modulation

Replacing a piperidine with a morpholine typically lowers the

hERG Channel Avoidance

High basicity and high lipophilicity are key drivers for hERG channel blockade (cardiotoxicity). By lowering both the


Table 1: Comparative Physicochemical Metrics

HeterocycleStructurengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Conj.[1][5][9] Acid)

(approx)
Primary Utility
Piperidine

~11.2Reference (0)High affinity (hydrophobic)
Piperazine

~9.8-1.2Solubility, linker utility
Morpholine

~8.3-1.5

tuning, Solubility/Permeability balance

Part 2: Structural Biology & Binding Interactions

The Chair Conformation

Morpholine predominantly adopts a chair conformation . This steric profile is crucial for binding pockets.

  • The Ether Oxygen: Acts as a weak Hydrogen Bond Acceptor (HBA). In kinase inhibitors, this oxygen often solvates the molecule or interacts with water networks in the solvent-exposed region of the ATP binding pocket.

  • The Amine Nitrogen: Acts as a Hydrogen Bond Donor (HBD) if protonated, or Acceptor (HBA) if neutral.

Decision Logic for Morpholine Incorporation

The following diagram illustrates the decision process for introducing a morpholine moiety during Lead Optimization.

MorpholineLogicStartLead Compound AnalysisIssue1Problem: High LogP (>5)Poor SolubilityStart->Issue1Identified LiabilityIssue2Problem: hERG Toxicity(Basic Amine)Start->Issue2Action1Strategy: Bioisosteric Replacement(Piperidine -> Morpholine)Issue1->Action1Issue2->Action1Result1Outcome:Lower LogPRetained H-Bond VectorsAction1->Result1Solubility FixResult2Outcome:Lower pKa (~8.3)Reduced Cationic CharacterAction1->Result2Safety Fix

Figure 1: Strategic decision matrix for morpholine incorporation during lead optimization.

Part 3: Synthetic Strategies

While ring construction (e.g., using SnAP reagents) is useful for complex C-substituted morpholines, the most common medicinal chemistry workflow involves attaching a pre-formed morpholine ring to an aromatic scaffold (e.g., a kinase hinge binder) via Nucleophilic Aromatic Substitution (


)
Protocol: Installation of Morpholine

This protocol describes the installation of morpholine onto a 4-chloro-quinazoline core (common in EGFR inhibitors like Gefitinib).

Reagents:

  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Nucleophile: Morpholine (1.2 – 1.5 eq)

  • Base:

    
     or DIPEA (2.0 eq)
    
  • Solvent: Isopropanol (IPA) or DMF

  • Temp: 80°C

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the chloro-heterocycle substrate (1.0 eq) and suspend in Isopropanol (concentration ~0.2 M).

  • Addition: Add DIPEA (2.0 eq) followed by morpholine (1.2 eq). Note: Morpholine is a secondary amine and moderately nucleophilic; excess base ensures the HCl byproduct is scavenged.

  • Reaction: Heat the mixture to 80°C. Monitor by LC-MS. The reaction typically proceeds via an addition-elimination mechanism (Meisenheimer complex).

  • Workup:

    • Cool to room temperature.

    • If using IPA, the product often precipitates. Filter and wash with cold IPA/Hexane.

    • If soluble, dilute with water and extract with EtOAc.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Why this works: The electron-deficient nature of the quinazoline ring makes the C-Cl bond susceptible to nucleophilic attack. Morpholine, being less sterically hindered than substituted piperazines, usually reacts cleanly.

SNAr_MechanismReactantsChloro-Heterocycle+ MorpholineTransitionMeisenheimer Complex(Tetrahedral Intermediate)Reactants->TransitionNucleophilic Attack(80°C)ProductMorpholine-Adduct+ HClTransition->ProductElimination of Cl-

Figure 2: Simplified mechanism of Nucleophilic Aromatic Substitution (

Part 4: Metabolic Stability & Toxicology

Morpholine is generally considered a "metabolically stable" scaffold compared to alkyl chains, but it is not inert.[6] Understanding its metabolic soft spots is essential for designing drugs with appropriate half-lives (

Metabolic Pathways
  • 
    -Hydroxylation:  CYP450 enzymes (specifically CYP3A4 and CYP2D6) can hydroxylate the carbon adjacent to the nitrogen (or oxygen). This hemiaminal intermediate is unstable and leads to ring opening , forming linear hydroxy-acid metabolites.
    
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) can oxidize the nitrogen to an N-oxide. This is often a reversible metabolite but can increase polarity and clearance.

  • N-Dealkylation: If the morpholine is attached via an alkyl linker, oxidative dealkylation can cleave the ring entirely from the pharmacophore.

Toxicology Note: Nitrosamines

Secondary amines, including morpholine, can react with nitrites (in acidic environments like the stomach) to form N-nitroso-morpholine (NMOR) , a potent carcinogen.

  • Mitigation: In drug design, morpholine is almost always tertiary (N-substituted), which blocks direct nitrosylation. However, care must be taken during synthesis and manufacturing to remove residual unreacted morpholine.

Part 5: Case Studies in Clinical Success

Gefitinib (Iressa) – EGFR Inhibitor
  • Role of Morpholine: Attached to the propoxy side chain.

  • Function: The morpholine ring is solvent-exposed.[9] It solubilizes the highly lipophilic quinazoline core, allowing the drug to be orally bioavailable. The

    
     allows for lysosomal trapping, which can increase the volume of distribution (
    
    
    ).
  • Reference: Barker, A. J., et al. (2001). Bioorganic & Medicinal Chemistry Letters.

Linezolid (Zyvox) – Oxazolidinone Antibiotic
  • Role of Morpholine: Directly fused to the phenyl ring.

  • Function: The morpholine ring mimics the spatial characteristics of the piperazine ring found in earlier antibacterial classes (like ciprofloxacin) but with altered electronics that improve the safety profile and binding affinity to the bacterial 50S ribosomal subunit.

  • Reference: Brickner, S. J., et al. (1996). Journal of Medicinal Chemistry.

References

  • Morpholine as a Privileged Structure

    • Title: Morpholine as a ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[4][7][8]

    • Source: Bioorganic Chemistry (Elsevier), 2020.[7]

    • URL:[Link]

  • Physicochemical Properties (

    
     & Lipophilicity): 
    
    • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.
    • Source: ACS Chemical Neuroscience, 2021.
    • URL:[Link]

  • Synthetic Protocols (SnAP Reagents)

    • Title: Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines.
    • Source: Organic Syntheses, 2018.[10]

    • URL:[Link]

  • Metabolic Stability

    • Title: Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.[6]

    • Source: BenchChem Technical Guides.
  • Gefitinib Case Study

    • Title: Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor.
    • Source: Bioorganic & Medicinal Chemistry Letters, 2001.
    • URL:[Link]

Methodological & Application

Application Note: Scalable Synthesis of 3-(Morpholin-4-yl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Application Scope

3-(Morpholin-4-yl)propylamine (CAS: 123-00-2), often abbreviated as NAPM, is a critical structural motif in drug discovery and materials science.[1] It serves as a hydrophilic linker in pharmaceutical compounds (e.g., Gefitinib analogs) to improve bioavailability and as a curing agent in epoxy resin systems.

This guide details the industrial standard "Atom Economy" route: the Michael addition of morpholine to acrylonitrile, followed by catalytic hydrogenation . Unlike alkylation routes using 3-chloropropylamine, this pathway avoids mutagenic alkyl halides and minimizes waste.[1]

Key Process Challenges
  • Exotherm Control: The Michael addition is highly exothermic; uncontrolled addition leads to acrylonitrile polymerization.

  • Selectivity (Dimerization): The reduction of nitriles to primary amines is prone to "coupling" side reactions, forming secondary amines (dimers). This protocol utilizes ammonia suppression to guarantee high primary amine selectivity.

Reaction Pathway & Mechanism[2][3][4]

The synthesis proceeds in two distinct stages. The first is a 1,4-conjugate addition, and the second is a heterogeneous catalytic reduction.

SyntheticRoute cluster_conditions Process Controls Morpholine Morpholine (Start) Intermediate 3-Morpholinopropionitrile (Intermediate) Morpholine->Intermediate Step 1: Michael Addition Exothermic, <10°C Acrylonitrile Acrylonitrile (Reagent) Acrylonitrile->Intermediate Target 3-(Morpholin-4-yl)propylamine (Target) Intermediate->Target Step 2: Hydrogenation Raney Ni, H2, NH3 SideProduct Secondary Amine Dimer (Impurity) Intermediate->SideProduct No NH3 present Control1 Step 1: Temp < 10°C prevents polymerization Control2 Step 2: NH3 additive blocks dimerization

Figure 1: Synthetic pathway showing the Michael addition and Hydrogenation steps, highlighting the critical impurity pathway suppressed by ammonia.

Protocol A: Michael Addition (Synthesis of 3-Morpholinopropionitrile)[1]

This step utilizes the nucleophilicity of the secondary amine (morpholine) to attack the


-carbon of acrylonitrile.
Reagents & Equipment[1][5][6][7]
  • Morpholine (1.0 eq): 87.1 g (1.0 mol)[1]

  • Acrylonitrile (1.1 eq): 58.3 g (1.1 mol) — Excess ensures complete consumption of morpholine.[1]

  • Solvent: Acetonitrile (Optional, can be run neat)

  • Equipment: 500 mL 3-neck flask, reflux condenser, dropping funnel, internal thermometer, ice bath.

Step-by-Step Methodology
  • Setup: Charge the flask with Morpholine (87.1 g). If using solvent, add 100 mL acetonitrile. Place the flask in an ice bath and cool to 0–5 °C .

  • Controlled Addition: Add Acrylonitrile dropwise via the dropping funnel.

    • Critical Control Point: The reaction is strongly exothermic. Adjust the addition rate to keep the internal temperature below 10 °C . Rapid addition will cause acrylonitrile to polymerize (yellowing/thickening).

  • Reaction Completion: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Thermal Drive: Heat the mixture to 65–70 °C for 2 hours to ensure complete conversion.

  • Workup:

    • Evaporate the excess acrylonitrile (and solvent if used) under reduced pressure (Rotary evaporator, 40 °C, 20 mbar).

    • Result: The residue is crude 3-morpholinopropionitrile (typically >95% purity).[1] It can often be used directly in Step 2, but vacuum distillation (bp ~120°C at 10 mmHg) is recommended for pharmaceutical grade applications.

Protocol B: Catalytic Hydrogenation (Nitrile Reduction)

This is the most challenging step. Reducing nitriles often yields a mixture of primary, secondary, and tertiary amines. To secure the primary amine (Target), we use Raney Nickel with Ammonia .[2]

Mechanism of Impurity: The intermediate imine (


) can react with the formed primary amine (

) to release ammonia and form a secondary amine dimer.[1] Adding excess ammonia shifts the equilibrium backward, suppressing this side reaction.
Reagents & Equipment[1][5][6][7]
  • Substrate: 3-Morpholinopropionitrile (from Step 1).[1]

  • Catalyst: Raney Nickel (active slurry in water/methanol) — approx. 10 wt% loading.[1]

  • Solvent: Methanol (saturated with ammonia gas or 7N NH3 in MeOH).[2]

  • Gas: Hydrogen (

    
    ).
    
  • Equipment: High-pressure Stainless Steel Autoclave (Parr Reactor).

Step-by-Step Methodology
  • Catalyst Preparation: Wash the Raney Nickel slurry (approx 10g wet weight) three times with Methanol to remove water. Safety: Raney Nickel is pyrophoric; keep wet at all times.

  • Loading: Charge the autoclave with:

    • 3-Morpholinopropionitrile (140 g, ~1 mol).[1]

    • Methanol (300 mL).

    • Washed Raney Nickel catalyst.[3]

    • Additive: Add Liquid Ammonia (approx 30 g) or use Methanol saturated with ammonia.

  • Pressurization:

    • Purge the vessel 3 times with Nitrogen (

      
      ) to remove oxygen.
      
    • Purge 3 times with Hydrogen (

      
      ).
      
    • Pressurize to 50 bar (approx 725 psi) with

      
      .
      
  • Reaction: Heat to 100 °C with vigorous stirring (1000 rpm). The reaction is gas-limited; high stirring speed is essential for mass transfer.[1]

  • Monitoring: Monitor pressure drop. Repressurize if necessary. Reaction is typically complete in 3–5 hours when hydrogen uptake ceases.

  • Workup:

    • Cool to RT and vent hydrogen carefully.

    • Filter the catalyst through a Celite pad (keep wet/under inert gas to prevent fire).

    • Concentrate the filtrate to remove Methanol and Ammonia.

  • Purification: Distill the crude oil under vacuum.

    • Target Boiling Point: ~80–82 °C at 0.5 mmHg (or 224 °C at atm).

Process Analytics & Troubleshooting

Analytical Specifications (Target)
ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity (GC) > 98.0%GC-FID
Water Content < 0.5%Karl Fischer
Refractive Index

1.476
Refractometer
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Step 1: Gel formation Polymerization of AcrylonitrileReduce addition temp to <5°C; add hydroquinone inhibitor (100 ppm).[1]
Step 2: Low Yield Catalyst PoisoningEnsure Nitrile is distilled before hydrogenation; Sulfur poisons Raney Ni.
Step 2: Dimer present Insufficient AmmoniaIncrease

concentration; ensure reactor is ammonia-saturated before heating.[1]

Safety & Handling (SDS Summary)

  • Acrylonitrile: Highly toxic, carcinogenic, and flammable. Handle only in a fume hood. Destroys gloves; use double-gloving or specialized chemical resistant gloves.[1]

  • Raney Nickel: Pyrophoric. Ignites in air if dry. Always handle as a slurry. Dispose of in dilute acid or specialized waste containers.

  • High Pressure: Hydrogenation at 50 bar requires rated vessels and burst disk protection.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31367, N-(3-Aminopropyl)morpholine.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. Michael Addition: Mechanism and Conditions.[4] Retrieved from [Link]

  • Google Patents (CN1286825C). Method for preparing N-amino propyl morpholine.[1] Retrieved from

  • PrepChem. Synthesis of N-(3-Morpholinopropyl)acrylamide (Related Protocol). Retrieved from [Link]

Sources

Application Notes & Protocols: The Versatile Roles of 3-(Morpholin-4-yl)propylamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency. The success of these transformations is critically dependent on the judicious choice of ancillary reagents, including ligands, bases, and substrates. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 3-(Morpholin-4-yl)propylamine in this context. Due to its unique bifunctional nature—possessing both a primary and a tertiary amine—this reagent can be strategically employed as a nucleophilic substrate in C-N couplings, a base in C-C couplings, and potentially as a ligand to modulate catalyst activity. This guide explains the causality behind these roles, provides validated, step-by-step protocols, and offers insights for troubleshooting and optimization.

The Palladium Cross-Coupling Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. These reactions, recognized with the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle involving a low-valent palladium(0) species.[1] Understanding this cycle is paramount to comprehending the specific roles that additives like 3-(Morpholin-4-yl)propylamine play.

The cycle typically involves three key steps:

  • Oxidative Addition: A palladium(0) complex reacts with an organic (pseudo)halide (R-X), inserting itself into the R-X bond to form a palladium(II) intermediate.

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The second coupling partner is delivered to the palladium center. In Suzuki reactions, this involves an organoboron compound, while in Buchwald-Hartwig aminations, the amine substrate coordinates to the palladium.[1][2]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired new bond (R-R' or R-N) and regenerating the active palladium(0) catalyst, which re-enters the cycle.[2]

The efficiency of each step is heavily influenced by the electronic and steric properties of the ligands surrounding the palladium atom and the base used in the reaction.

Palladium_Catalytic_Cycle Figure 1. Generalized Palladium Cross-Coupling Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII L₂PdII(R)(X) OxAdd->PdII Transmetalation Transmetalation or Amine Coordination PdII->Transmetalation + Nu-M or Nu-H PdII_R_Nu L₂PdII(R)(Nu) Transmetalation->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 Regeneration Product R-Nu (Product) RedElim->Product Buchwald_Hartwig_Workflow Figure 2. Experimental Workflow for Protocol 1 Setup 1. Setup - Add solids (Ar-Br, Pd₂(dba)₃, RuPhos, NaOtBu) to oven-dried vial under inert gas. Purge 2. Inert Atmosphere - Seal vial, evacuate, and backfill with Argon/Nitrogen (3x). Setup->Purge AddSolvents 3. Add Reagents - Add anhydrous toluene via syringe. - Add amine substrate via syringe. Purge->AddSolvents React 4. Reaction - Place in preheated block (e.g., 100 °C). - Stir for 12-24 h, monitoring by TLC/LC-MS. AddSolvents->React Workup 5. Workup - Cool to RT. - Quench with water/brine. - Extract with organic solvent (e.g., EtOAc). React->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by flash chromatography. Workup->Purify

Caption: A step-by-step workflow for performing a typical Buchwald-Hartwig amination reaction.

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), RuPhos (0.022 mmol), and sodium tert-butoxide (1.4 mmol) to the oven-dried reaction vial.

  • Sealing: Seal the vial with a septum cap. If not in a glovebox, evacuate and backfill the vial with inert gas three times.

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the 3-(Morpholin-4-yl)propylamine (1.2 mmol).

  • Reaction: Place the vial in a preheated heating block at 80-110 °C. Stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Ensure reagents and solvent are anhydrous. Use a fresh bottle of base. Screen different ligands (e.g., BrettPhos for primary amines) and increase the temperature. [3]
Hydrodehalogenation Presence of water; Base-promoted side reaction.Use rigorously dried solvent and reagents. Consider a milder base like K₃PO₄ or Cs₂CO₃.
Bis-arylation Product The N-arylated product is more reactive than the starting amine.This is less common with primary amines but can occur. Use a slight excess of the amine (1.2-1.5 equiv). [4]

Application as a Base: Sonogashira Coupling

In the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, an amine base is essential. [5][6]Its primary role is to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide intermediate in the presence of the copper co-catalyst. [7]The base also neutralizes the hydrogen halide (HX) formed during the reaction.

Causality Behind Experimental Choices:

  • Base Selection: The ideal base should be strong enough to deprotonate the alkyne but not so nucleophilic that it competes in the reaction. Tertiary amines or hindered secondary amines are typical. The tertiary morpholino group in 3-(Morpholin-4-yl)propylamine fits this role well, while the primary amine is less likely to interfere under these conditions, especially if it becomes protonated.

  • Catalyst System: The classic Sonogashira system uses a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI). [6]The copper is crucial for activating the alkyne. [7]* Solvent: The amine base itself can sometimes serve as the solvent. [5]Alternatively, aprotic polar solvents like DMF or THF are common.

Protocol 2: Copper-Catalyzed Sonogashira Coupling

This protocol outlines a general procedure for the coupling of an aryl iodide with phenylacetylene using 3-(Morpholin-4-yl)propylamine as the base.

Materials:

  • Aryl Iodide (e.g., Iodobenzene): 1.0 mmol

  • Terminal Alkyne (e.g., Phenylacetylene): 1.1 mmol

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): 0.02 mmol (2 mol%)

  • Copper(I) Iodide (CuI): 0.04 mmol (4 mol%)

  • 3-(Morpholin-4-yl)propylamine: 3.0 mmol (can also act as a co-solvent)

  • Anhydrous THF: 5 mL

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous THF (5 mL) followed by 3-(Morpholin-4-yl)propylamine (3.0 mmol) and phenylacetylene (1.1 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS). The reaction is often complete within 2-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Potential Application as a Ligand

While less common than phosphines or N-heterocyclic carbenes (NHCs), simple primary and bidentate amines can serve as ligands in palladium catalysis. [8][9]The primary amine of 3-(Morpholin-4-yl)propylamine could coordinate to the palladium center, potentially forming a chelate with the morpholino nitrogen. Such coordination could stabilize the catalytic species or modulate its reactivity.

Hypothesis: 3-(Morpholin-4-yl)propylamine can act as a bidentate P,N-type ligand, influencing the rate and selectivity of cross-coupling reactions, particularly in systems where traditional phosphine ligands are suboptimal or undesirable.

Experimental Design for Validation (e.g., for a Suzuki Coupling):

  • Control Reaction: Run a standard Suzuki coupling (e.g., 4-bromotoluene with phenylboronic acid) using a known catalyst/ligand system (e.g., Pd(OAc)₂ / SPhos).

  • Ligand-Free Test: Run the reaction with Pd(OAc)₂ but no phosphine ligand to establish a baseline.

  • Test Reaction: Run the reaction with Pd(OAc)₂ and 1-2 equivalents of 3-(Morpholin-4-yl)propylamine as the sole ligand.

  • Analysis: Compare the reaction yields and rates across the three setups. A significant improvement in yield/rate in the test reaction compared to the ligand-free test would support the hypothesis that it is acting as a beneficial ligand.

Ligand_Validation_Logic Figure 3. Logic for Validating Ligand Activity Hypothesis Hypothesis: 3-(Morpholin-4-yl)propylamine can act as a ligand. Experiment Experimental Setup: Run Suzuki coupling under 3 conditions Hypothesis->Experiment C1 1. Control (Pd + Standard Ligand) Experiment->C1 C2 2. Baseline (Pd, No Ligand) Experiment->C2 C3 3. Test (Pd + Test Amine) Experiment->C3 Analysis Analysis: Compare Yields (Y) C1->Analysis C2->Analysis C3->Analysis Result1 If Y_Test > Y_Baseline Analysis->Result1 Condition A Result2 If Y_Test ≈ Y_Baseline Analysis->Result2 Condition B Conclusion1 Conclusion: Amine functions as a beneficial ligand. Result1->Conclusion1 Conclusion2 Conclusion: Amine has no significant ligand effect. Result2->Conclusion2

Caption: A flowchart illustrating the experimental logic to test the efficacy of 3-(Morpholin-4-yl)propylamine as a ligand.

Safety and Handling

3-(Morpholin-4-yl)propylamine is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin. [10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames. [10]It is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen). [12]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. In case of skin contact, wash off immediately with soap and plenty of water. If ingested, rinse mouth and do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure. [11][13]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [11]

Conclusion

3-(Morpholin-4-yl)propylamine is a commercially available and versatile reagent for palladium-catalyzed cross-coupling reactions. Its value lies in its structural duality, allowing it to be employed strategically as a nucleophile, a base, or potentially a ligand. By understanding the fundamental mechanisms of the target reaction, researchers can leverage the specific properties of this amine to achieve desired synthetic outcomes. The protocols and insights provided herein serve as a comprehensive guide for the effective application of this multifaceted compound in modern organic synthesis.

References

  • Organometallics. (2006). Palladium Complexes with Metallocene-Bridged Bidentate Diphosphine Ligands: Synthesis, Structure, and Catalytic Activity in Amination and Cross-Coupling Reactions. ACS Publications. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • ResearchGate. (2010). Proposed mechanism involving amines for the copper-free Sonogashira reaction. [Link]

  • The reaction monitoring blog. (2008). Copper-free Sonogashira coupling. [Link]

  • Figshare. (2006). Palladium Complexes with Metallocene-Bridged Bidentate Diphosphine Ligands: Synthesis, Structure, and Catalytic Activity in Amination and Cross-Coupling Reactions - Organometallics. [Link]

  • National Center for Biotechnology Information. (2020). Palladium(II) complexes of a bridging amine bis(phenolate) ligand featuring κ2 and κ3 coordination modes. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • ResearchGate. (2025). Palladium Complexes with Bidentate P,N Ligands: Synthesis, Characterization and Application in Ethene Oligomerization. [Link]

  • LookChem. N-(3-Aminopropyl)morpholine Properties. [Link]

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. [Link]

  • ChemBK. 3-Morpholinopropylamine Properties. [Link]

  • Stenutz. 3-(4-morpholinyl)propylamine. [Link]

  • PubChem. 3-morpholin-4-yl-N-(3-propoxypropyl)propan-1-amine. National Center for Biotechnology Information. [Link]

Sources

Advanced Application Note: 3-(Morpholin-4-yl)propylamine as a Strategic Building Block in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on the application of 3-(Morpholin-4-yl)propylamine in API synthesis, designed for researchers and drug development professionals.

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacodynamics and pharmacokinetics of Active Pharmaceutical Ingredients (APIs). 3-(Morpholin-4-yl)propylamine (also known as APM or N-(3-aminopropyl)morpholine) has emerged as a highly versatile synthon. By combining a highly nucleophilic primary amine with a solubilizing morpholine ring, this compound enables the late-stage functionalization of complex aromatic scaffolds. This guide details the mechanistic rationale, physicochemical data, and validated synthetic protocols for utilizing 3-(Morpholin-4-yl)propylamine, with a specific focus on the synthesis of clinical-stage Topoisomerase I (Top1) inhibitors and DNA minor groove binders.

Mechanistic Rationale in Drug Design

The incorporation of 3-(Morpholin-4-yl)propylamine into an API candidate is rarely arbitrary; it is driven by specific structural and physicochemical imperatives:

  • The Morpholine Pharmacophore: The morpholine ring features an oxygen atom that acts as a strong hydrogen-bond acceptor, while the basic nitrogen (pKa ~8.3) ensures the moiety is predominantly protonated at physiological pH (7.4). This drastic increase in hydrophilicity is frequently used to "rescue" highly lipophilic, planar aromatic API cores that would otherwise suffer from poor oral bioavailability or intravenous precipitation.

  • The Propyl Spacer: The three-carbon aliphatic chain serves as a flexible linker. It provides optimal spatial extension, preventing steric clash between the bulky API core and the morpholine ring. This allows the morpholine moiety to freely interact with solvent molecules or reach specific amino acid residues within a target binding pocket.

  • Chemoselective Reactivity: The primary amine (pKa ~10.3) is significantly more nucleophilic than the tertiary amine within the morpholine ring. This allows for chemoselective amidation, reductive amination, and lactamization reactions without the need for complex protecting group strategies[1].

Quantitative Physicochemical Profile

The following table summarizes the key properties that dictate the behavior of 3-(Morpholin-4-yl)propylamine during synthesis and biological evaluation[1]:

PropertyValueClinical / Synthetic Relevance
Molecular Weight 144.21 g/mol Low molecular weight allows addition without violating Lipinski's Rule of 5.
pKa (Primary Amine) ~10.30Highly nucleophilic; ideal for rapid acyl substitution and condensation.
pKa (Morpholine N) ~8.30Protonated at pH 7.4, significantly enhancing the aqueous solubility of the final API.
LogP -1.07Hydrophilic nature effectively counteracts the lipophilicity of polycyclic aromatic cores.
Boiling Point 224 °CPermits high-temperature reflux reactions (e.g., in toluene or xylenes) without reagent loss.

Case Studies in API Synthesis

Case Study A: Indenoisoquinoline Topoisomerase I Inhibitors (Indotecan / LMP400)

Camptothecin derivatives (like Topotecan) are FDA-approved Top1 poisons, but they suffer from chemical instability due to a labile α-hydroxy lactone ring that opens in plasma, leading to inactivation and off-target toxicity. Researchers at the National Institutes of Health (NIH) developed Indotecan (LMP400) , a non-camptothecin Top1 poison that utilizes an indenoisoquinoline core to overcome these limitations[2][3].

The synthesis of Indotecan relies entirely on the condensation of a 2,3-dimethoxy-8,9-methylenedioxyindenobenzopyran intermediate with 3-(Morpholin-4-yl)propylamine. The primary amine of the building block attacks the lactone/anhydride of the intermediate, driving a ring-opening/ring-closing sequence (lactamization) that forms the highly stable indenoisoquinoline core. The resulting morpholinopropyl tail extends into the DNA minor groove, stabilizing the Top1-DNA cleavage complex and inducing cancer cell apoptosis[3].

Case Study B: DNA Minor Groove Binders (MGBs) as Antiamoebic Agents

In the development of targeted antiamoebic agents, researchers utilize 3-(Morpholin-4-yl)propylamine to synthesize DNA minor groove binders (MGBs). The building block is coupled to an isopropylthiazole-containing carboxylic acid intermediate. The morpholine tail is critical here: its protonated state at physiological pH facilitates strong electrostatic interactions with the negatively charged phosphate backbone of the DNA minor groove, significantly enhancing the amoebicidal activity of the API[4].

Validated Experimental Protocols

Protocol A: Synthesis of Indotecan (LMP400) via Lactamization

Objective: To construct the indenoisoquinoline core via the condensation of an indenobenzopyran intermediate with 3-(Morpholin-4-yl)propylamine.

Causality & Design Choices: Chloroform (


) is selected as the solvent because its polarity is sufficient to dissolve the highly planar, rigid indenobenzopyran intermediate, while its boiling point (~61 °C) provides the exact thermal energy required to overcome the activation barrier of lactone opening without degrading the morpholine ring. An excess of the amine (2.8 equivalents) is used to drive the equilibrium toward the lactam and act as an internal base[2][3].
  • Preparation: In an oven-dried, round-bottom flask purged with Argon, dissolve the indenobenzopyran intermediate (1.0 eq, e.g., 0.20 mmol) in anhydrous

    
     (21 mL). Note: Argon prevents the oxidation of the electron-rich dimethoxy-aromatic rings.
    
  • Addition: Add 3-(Morpholin-4-yl)propylamine (2.8 eq, 0.56 mmol) dropwise to the stirring solution at room temperature.

  • Condensation: Attach a reflux condenser and heat the mixture to reflux (~61 °C) under an Argon atmosphere for 16 hours. The solution will typically transition to a deep, dark purple color as the fully conjugated indenoisoquinoline system forms.

  • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with distilled water (

    
     mL). Causality: The unreacted 3-(Morpholin-4-yl)propylamine is highly water-soluble (LogP -1.07) and partitions entirely into the aqueous layer, eliminating the need for complex chromatography to remove the excess reagent.
    
  • Isolation: Wash the organic layer with brine (

    
     mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the Indotecan API as a dark purple solid (Typical yield: >90%)[3].
Protocol B: HBTU-Mediated Amide Coupling for MGBs

Objective: To append the morpholine pharmacophore to a sterically hindered carboxylic acid intermediate.

Causality & Design Choices: HBTU is chosen over standard EDC/NHS coupling because it rapidly converts sterically hindered carboxylic acids into highly reactive OBt esters. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the primary amine of the building block[4].

  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HBTU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the activated ester.

  • Coupling: Add 3-(Morpholin-4-yl)propylamine (1.2 eq) dropwise to the activated mixture.

  • Reaction: Stir the mixture at room temperature for 4 to 16 hours, monitoring completion via LC-MS or TLC.

  • Quenching & Extraction: Quench the reaction by adding a large volume of distilled water. Extract the aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Purification: Wash the combined organic layers with 1N HCl, brine, dry over

    
    , and concentrate. Purify the crude product via silica gel column chromatography to obtain the final MGB API[4].
    

Mechanistic & Synthetic Visualization

G APM 3-(Morpholin-4-yl)propylamine (Bifunctional Building Block) Reaction Lactamization / Condensation (Reflux, CHCl3, 16h) APM->Reaction Intermediate Indenobenzopyran (Lipophilic Core Scaffold) Intermediate->Reaction API Indotecan (LMP400) (Top1 Poison API) Reaction->API Mechanism Intercalation into Top1-DNA Cleavage Complex API->Mechanism Outcome DNA Double-Strand Breaks & Cancer Cell Apoptosis Mechanism->Outcome

Synthetic workflow of Indotecan and its Top1-mediated apoptotic signaling pathway.

References

  • Ataman Chemicals. "N-(3-AMINOPROPYL)MORPHOLINE". Available at:[Link]

  • Beck, D. E., Agama, K., Marchand, C., Chergui, A., Pommier, Y., & Cushman, M. "Synthesis and Biological Evaluation of New Carbohydrate-Substituted Indenoisoquinoline Topoisomerase I Inhibitors and Improved Syntheses of the Experimental Anticancer Agents Indotecan (LMP400) and Indimitecan (LMP776)". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • MDPI. "Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents". Available at:[Link]

Sources

Application Note and Protocol: N-Alkylation of 3-Morpholinopropylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the N-alkylation of 3-morpholinopropylamine, a common building block in the synthesis of pharmacologically active compounds. Two primary methods are presented: direct alkylation with alkyl halides and reductive amination. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes.

Introduction

N-substituted morpholine scaffolds are prevalent in a wide array of FDA-approved drugs, valued for their favorable pharmacokinetic properties.[1][2] 3-Morpholinopropylamine, possessing both a tertiary amine within the morpholine ring and a primary amine on the propyl chain, is a versatile bifunctional intermediate in organic synthesis. Its N-alkylation at the primary amine provides access to a diverse range of derivatives with potential applications in drug discovery and materials science.[3] This application note details two robust methods for the selective N-alkylation of the primary amine of 3-morpholinopropylamine.

Reaction Principles and Mechanisms

Direct Alkylation via SN2 Reaction

The direct alkylation of 3-morpholinopropylamine with alkyl halides is a classical method for forming carbon-nitrogen bonds.[1] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4] The lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

A significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[4][5] This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine.[4] To favor mono-alkylation, reaction conditions must be carefully controlled, often by using an excess of the primary amine or by carefully controlling the stoichiometry of the alkylating agent.[4][5]

Diagram: SN2 Mechanism for N-Alkylation

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R-NH₂ TS [H₂N---R'---X]⁻ᵟ Amine->TS Nucleophilic Attack AlkylHalide R'-X AlkylHalide->TS Product R-NH₂-R'⁺ TS->Product Halide X⁻ TS->Halide Leaving Group Departs

Caption: SN2 mechanism of primary amine alkylation.

Reductive Amination

Reductive amination is a highly versatile and widely utilized method for N-alkylation that offers greater control over the degree of alkylation compared to direct alkylation.[6][7] This one-pot procedure involves two key steps:

  • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate.[6][7]

  • In Situ Reduction: The imine is then reduced to the corresponding secondary amine using a mild reducing agent.[6][7]

A key advantage of this method is that imines only form once on a given amine, thus avoiding the issue of multiple alkylations.[7] Common reducing agents for this process include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which can selectively reduce imines in the presence of aldehydes.[6][7]

Experimental Protocols

Method 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the selective mono-N-alkylation of 3-morpholinopropylamine with a generic alkyl bromide.

Table 1: Materials and Reagents for Direct N-Alkylation

Reagent/MaterialGradeSupplierNotes
3-Morpholinopropylamine≥98%Commercially Available---
Alkyl Bromide≥98%Commercially Availablee.g., Benzyl bromide
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase
Acetonitrile (ACN)AnhydrousCommercially AvailableSolvent
Ethyl AcetateACS GradeCommercially AvailableExtraction Solvent
Brine (Saturated NaCl)---Prepared in-house---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying Agent
Silica Gel60 Å, 230-400 meshCommercially AvailableFor chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-morpholinopropylamine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (sufficient to make a 0.2 M solution with respect to the amine).

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 10 minutes. Slowly add the alkyl bromide (1.0-1.1 eq.) dropwise to the stirred suspension.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), paying close attention to the formation of dialkylated byproducts.[6]

  • Work-up: Once the starting amine is consumed (typically 4-6 hours), cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetonitrile.[1]

  • Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated 3-morpholinopropylamine.[6]

Diagram: Workflow for Direct N-Alkylation

Direct_Alkylation_Workflow Start Start Setup Reaction Setup: Amine, Base, Solvent Start->Setup Add_Reagent Add Alkyl Halide Setup->Add_Reagent React Heat to Reflux Add_Reagent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Cool, Filter, Concentrate Monitor->Workup Reaction Complete Extract Ethyl Acetate Extraction Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: Workflow for direct N-alkylation.

Method 2: Reductive Amination

This protocol details the N-alkylation of 3-morpholinopropylamine with a generic aldehyde.

Table 2: Materials and Reagents for Reductive Amination

Reagent/MaterialGradeSupplierNotes
3-Morpholinopropylamine≥98%Commercially Available---
Aldehyde≥98%Commercially Availablee.g., Benzaldehyde
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially AvailableReducing Agent
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent
Saturated Sodium Bicarbonate (NaHCO₃)---Prepared in-house---
Ethyl AcetateACS GradeCommercially AvailableExtraction Solvent
Brine (Saturated NaCl)---Prepared in-house---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying Agent
Silica Gel60 Å, 230-400 meshCommercially AvailableFor chromatography

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the 3-morpholinopropylamine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in an appropriate solvent such as dichloromethane (DCM).[6]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.[6]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.[6]

  • Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[6]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[6]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[6]

Characterization of N-Alkylated Products

The structure and purity of the synthesized N-alkylated 3-morpholinopropylamine derivatives should be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Product Characterization

TechniquePurposeExpected Observations
¹H NMR Spectroscopy Structural ElucidationDisappearance of the primary amine N-H protons. Appearance of new signals corresponding to the introduced alkyl group. The protons on the carbon alpha to the newly formed secondary amine will typically appear in the δ 2.2-2.9 ppm range.[8]
¹³C NMR Spectroscopy Structural ElucidationAppearance of new carbon signals corresponding to the introduced alkyl group.
Mass Spectrometry (MS) Molecular Weight DeterminationThe molecular ion peak (M+) should correspond to the expected molecular weight of the product. A compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[9]
Infrared (IR) Spectroscopy Functional Group AnalysisDisappearance of the two N-H stretching bands characteristic of a primary amine (around 3300-3500 cm⁻¹) and the appearance of a single, weaker N-H stretching band for the secondary amine.[9][10]

Troubleshooting

Table 4: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product formation Inactive reagents; Insufficient reaction time or temperature.Check the quality of reagents. Increase reaction time and/or temperature.
Formation of dialkylated byproduct Stoichiometry of alkylating agent is too high; Reaction time is too long.Use a smaller excess or stoichiometric amount of the alkylating agent. Monitor the reaction closely and stop it once the primary amine is consumed.
Incomplete reaction in reductive amination Inefficient imine formation; Deactivated reducing agent.Add a dehydrating agent like MgSO₄ during imine formation. Use fresh reducing agent.
Difficult purification Byproducts with similar polarity to the product.Optimize the mobile phase for column chromatography; consider alternative purification methods like crystallization.

Safety Precautions

  • Handle 3-morpholinopropylamine and all alkylating agents in a well-ventilated chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]

  • 3-Morpholinopropylamine is corrosive and can cause severe skin burns and eye damage.[13] Avoid contact with skin, eyes, and clothing.[14]

  • In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][13]

  • Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible substances.[11][14]

  • Consult the Safety Data Sheet (SDS) for each reagent before use for complete safety information.[12]

References

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Preparation of Amines: Alkylation of Ammonia and Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • SlidePlayer. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Amines | Organic Chemistry Class Notes |.... Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)MORPHOLINE. Retrieved from [Link]

  • PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN1660825A - Method for preparing N-amino propyl morpholine.
  • Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]

  • ETH Zürich. (2020, May 20). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Retrieved from [Link]

  • PMC. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]

  • PMC. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

Sources

Application of morpholine derivatives in the synthesis of kinase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of morpholine derivatives in the design and synthesis of kinase inhibitors. Morpholine is a privileged pharmacophore in oncology drug discovery, utilized primarily for two distinct structural functions:

  • The "Solubilizing Tail": Enhancing aqueous solubility via protonatable nitrogen (pKa ~8.3) in solvent-exposed regions (e.g., Gefitinib).

  • The Hinge Binder: Acting as a hydrogen bond acceptor (via the ether oxygen) to interact with the kinase hinge region (e.g., PI3K/mTOR inhibitors).

This document provides validated protocols for installing morpholine moieties using Nucleophilic Aromatic Substitution (


), Williamson Ether Synthesis, and Buchwald-Hartwig Amination, accompanied by decision-making frameworks for route selection.

Structural Activity Relationship (SAR) & Rationale

The Dual Role of Morpholine

The incorporation of morpholine is rarely arbitrary.[1] Its placement dictates its function within the ATP-binding pocket.

  • Solvent Exposed (Type I Inhibitors): When attached via an alkyl linker (e.g., propyl), the morpholine ring extends out of the binding pocket into the solvent. The basic nitrogen allows for salt formation (e.g., HCl, Ditosylate), drastically improving oral bioavailability.

  • Hinge Region Binding: When directly fused to a heteroaromatic core (pyrimidine, triazine), the morpholine oxygen often serves as a critical H-bond acceptor for the amide backbone of the kinase hinge (e.g., Val851 in PI3K

    
    ).[2]
    
Visualization of Binding Modes

KinaseBinding cluster_Inhibitor Inhibitor Scaffold Target Kinase ATP Pocket Hinge Hinge Region (Backbone NH) Solvent Solvent Front (Aqueous Environment) Morpholine_Hinge Morpholine Type A (Direct Attachment) Morpholine_Hinge->Hinge H-Bond Acceptor (O atom) Morpholine_Tail Morpholine Type B (Alkyl Linker) Morpholine_Tail->Solvent Solubilizing Salt Formation (NH+) Core Heteroaromatic Core (Quinazoline/Pyrimidine) Core->Morpholine_Hinge C-N Bond (SNAr) Core->Morpholine_Tail Ether Linkage

Figure 1: Mechanistic dichotomy of morpholine in kinase inhibitor design. Type A targets the hinge (affinity), while Type B targets the solvent front (pharmacokinetics).

Synthetic Strategies & Decision Matrix

The method of installation depends heavily on the electrophilicity of the substrate and the presence of a linker.

Substrate TypeTarget PositionPreferred MethodKey Reagents
Electron-Deficient Heterocycle (Cl-Pyrimidine, Cl-Quinazoline)Direct Ring AttachmentMethod A:

Morpholine, DIPEA, IPA/DMF, Heat
Phenolic Core (OH-Quinazoline)Solvent Exposed TailMethod B: Alkylation N-(3-chloropropyl)morpholine,

, DMF
Unactivated Aryl Halide (Br-Benzene)Direct Ring AttachmentMethod C: Pd-Coupling

, BINAP,

, Toluene
Synthetic Workflow Diagram

SynthesisFlow Start Substrate Analysis Check2 Is a linker required? Start->Check2 Check1 Is the ring electron deficient? MethodA Method A: SNAr (Direct Displacement) Check1->MethodA Yes (Pyrimidine/Quinazoline) MethodC Method C: Buchwald (Pd-Catalysis) Check1->MethodC No (Phenyl/Electron-Rich) Check2->Check1 No (Direct) MethodB Method B: Alkylation (Williamson Ether) Check2->MethodB Yes (e.g., Propyl chain)

Figure 2: Decision tree for selecting the optimal morpholine installation protocol.

Detailed Experimental Protocols

Protocol A: Installation of Solubilizing Tail (Gefitinib Intermediate)

Application: Synthesis of EGFR inhibitors where morpholine improves solubility via a propoxy linker. Reaction: Alkylation of a phenol with 4-(3-chloropropyl)morpholine.

Materials:

  • Substrate: 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline (1.0 eq)

  • Reagent: 4-(3-chloropropyl)morpholine (1.2 - 1.5 eq) [Commercially available or synthesized from morpholine + 1-bromo-3-chloropropane]

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Solvent: DMF (Dimethylformamide), anhydrous

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein exchange to accelerate reaction.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with the 6-hydroxyquinazoline derivative (10 g, 31.3 mmol),

    
     (13 g, 94 mmol), and KI (0.52 g, 3.1 mmol).
    
  • Solvent Addition: Add anhydrous DMF (100 mL). Stir to create a suspension.

  • Reagent Addition: Add 4-(3-chloropropyl)morpholine (6.15 g, 37.5 mmol) dropwise.

  • Reaction: Heat the mixture to 80-85°C under

    
     atmosphere. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.
    
    • Causality: Reaction typically requires 4–6 hours. Higher temps (>100°C) may cause degradation or N-alkylation side products if the aniline NH is unprotected (though the phenol is more acidic).

  • Workup:

    • Cool reaction mass to room temperature.[3]

    • Pour slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate.

    • Troubleshooting: If product oils out, extract with EtOAc (3x), wash with brine, and dry over

      
      .
      
  • Purification: Filter the solid, wash with water and cold diethyl ether. Recrystallize from Methanol/IPA if necessary.

  • Validation: Expected Mass (M+H): ~447.1 Da (for Gefitinib structure).

Protocol B: Direct Hinge Binder Installation ( )

Application: PI3K/mTOR inhibitors (e.g., BKM120 analogues) where morpholine binds directly to the hinge. Reaction: Displacement of chlorine on a pyrimidine ring.

Materials:

  • Substrate: 4-chloro-6-(pyridin-3-yl)pyrimidine derivative (1.0 eq)

  • Nucleophile: Morpholine (2.0 - 3.0 eq)

  • Solvent: Isopropanol (IPA) or Ethanol

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq) (Optional if excess morpholine is used)

Step-by-Step Procedure:

  • Setup: Dissolve the chloro-pyrimidine substrate (5.0 mmol) in IPA (25 mL).

  • Addition: Add morpholine (15.0 mmol).

    • Note: Morpholine acts as both nucleophile and acid scavenger.

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Validation: Reaction is usually rapid due to the electron-deficient nature of the pyrimidine ring.

  • Isolation:

    • Cool to

      
      . The product often crystallizes directly from IPA.
      
    • Filter and wash with cold IPA/Water (1:1).

  • Yield: Typically >85%.

Protocol C: Buchwald-Hartwig Coupling (Difficult Substrates)

Application: Attaching morpholine to unactivated aryl bromides/chlorides.

Materials:

  • Substrate: Aryl Bromide (1.0 eq)

  • Amine: Morpholine (1.2 eq)

  • Catalyst:

    
     (1-2 mol%)[4]
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 eq)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)

Step-by-Step Procedure:

  • Degassing (Critical): Sparge solvent with Argon for 20 mins.

    
     is oxygen-sensitive.
    
  • Charging: In a glovebox or under Argon stream, add Aryl Bromide, Morpholine,

    
    , Catalyst, and Ligand to a sealed tube.
    
  • Heating: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.[5]

  • Purification: Flash chromatography is usually required to remove excess ligand and phosphine oxides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of ChlorideEnsure solvents are anhydrous. Avoid hydroxide bases; use carbonate or amine bases.
Oiling Out (Method B) Product lipophilicityTriturate the crude oil with Hexane/Ether or convert to HCl salt immediately for isolation.
Pd-Black Formation (Method C) Catalyst DecompositionImprove degassing (freeze-pump-thaw). Add ligand before catalyst.
Regioselectivity Issues Multiple leaving groupsControl temperature. 4-Cl in quinazoline is more reactive than 7-F. Perform at

first.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters.

  • Wagman, A. S., et al. (2004). "Discovery and development of GSK1059615, a novel inhibitor of PI3K and mTOR." Journal of Medicinal Chemistry. (Discusses morpholine hinge binding).

  • Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. (Foundational protocol for morpholine coupling).

  • Garner, A. P., et al. (2013). "Selectivity of Kinase Inhibitors: The Role of the Hinge Region." Drug Discovery Today.

Sources

The Dual-Faceted Reactivity of 3-(Morpholin-4-yl)propylamine: A Guide to Imine Synthesis and Its Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Senior Application Scientist Insight: While the structural allure of 3-(Morpholin-4-yl)propylamine, with its embedded secondary amine motif within the morpholine ring, might suggest a role in classical enamine synthesis, a deeper understanding of its bifunctional nature reveals a different, yet equally valuable, reactivity profile. This application note serves to clarify the chemoselective reactions of this versatile diamine with carbonyl compounds, providing detailed protocols for the synthesis of morpholine-functionalized imines and exploring their utility in contemporary drug discovery and organic synthesis.

Introduction: Unveiling the True Reactivity of a Bifunctional Amine

3-(Morpholin-4-yl)propylamine is a commercially available organic compound that features two distinct amine functionalities: a tertiary amine within the morpholine heterocycle and a terminal primary amine.[1] In the context of reactions with aldehydes and ketones, the fundamental principles of carbonyl chemistry dictate the regiochemical outcome. It is a well-established tenet that primary amines react with carbonyls to form imines (also known as Schiff bases), while secondary amines yield enamines.[2][3][4]

The tertiary nature of the morpholine nitrogen in 3-(Morpholin-4-yl)propylamine renders it non-nucleophilic and incapable of forming the necessary carbinolamine intermediate that precedes enamine or imine formation.[2] Conversely, the terminal primary amine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon.[5] Consequently, the reaction of 3-(Morpholin-4-yl)propylamine with aldehydes or ketones selectively and exclusively proceeds through the primary amine to form a stable imine, not an enamine. This guide will, therefore, focus on the correct application of this reagent in imine synthesis.

The Mechanism of Imine Formation

The formation of an imine from the reaction of 3-(Morpholin-4-yl)propylamine with an aldehyde or ketone is a reversible, acid-catalyzed process.[3][6] The reaction proceeds through a series of well-defined steps, beginning with the nucleophilic attack of the primary amine on the carbonyl carbon.

Imine_Formation_Mechanism Start Aldehyde/Ketone + 3-(Morpholin-4-yl)propylamine Intermediate1 Carbinolamine Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Protonated Carbinolamine Intermediate1->Intermediate2 Protonation of -OH Intermediate3 Iminium Ion Intermediate2->Intermediate3 Elimination of H2O Product Imine Product + Water Intermediate3->Product Deprotonation

Caption: Mechanism of Imine Formation.

The key stages of this transformation are:

  • Nucleophilic Addition: The lone pair of electrons on the primary nitrogen atom of 3-(Morpholin-4-yl)propylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This initial step forms a zwitterionic tetrahedral intermediate which quickly undergoes proton transfer to yield a neutral carbinolamine.[3]

  • Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water).[7] The optimal pH for this reaction is typically mildly acidic, around 4-5, to ensure sufficient protonation of the hydroxyl group without excessive protonation of the nucleophilic amine.[6][8]

  • Dehydration: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.[3]

  • Deprotonation: A base, such as another molecule of the amine or the solvent, removes a proton from the nitrogen atom to yield the neutral imine product and regenerate the acid catalyst.[7]

Experimental Protocols

General Protocol for Imine Synthesis

This protocol provides a general framework for the synthesis of imines from 3-(Morpholin-4-yl)propylamine and a generic aldehyde or ketone.

Reagent Molar Equivalents Purpose
Aldehyde or Ketone1.0Substrate
3-(Morpholin-4-yl)propylamine1.0 - 1.2Nucleophile
p-Toluenesulfonic acid (p-TSA)0.01 - 0.05Acid Catalyst
Toluene or Benzene-Solvent (for azeotropic removal of water)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde or ketone (1.0 eq.), 3-(Morpholin-4-yl)propylamine (1.0-1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.).

  • Add a sufficient volume of toluene or benzene to allow for efficient reflux and azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • The solvent can be removed under reduced pressure to yield the crude imine product.

  • Purification can be achieved through distillation or recrystallization, depending on the physical properties of the product.

Considerations for Reaction Optimization
  • Choice of Solvent: Aromatic hydrocarbons like toluene and benzene are effective for the azeotropic removal of water, which drives the equilibrium towards the product.

  • Catalyst Loading: The amount of acid catalyst should be kept to a minimum to avoid potential side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap.

Applications in Synthesis and Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[9] The imines formed from 3-(Morpholin-4-yl)propylamine serve as valuable intermediates in the synthesis of more complex molecules.

Synthetic_Applications Start 3-(Morpholin-4-yl)propylamine + Carbonyl Compound Imine Morpholine-containing Imine Start->Imine Imine Formation Reduction Reduction (e.g., NaBH4) Imine->Reduction Cyclization Cyclization Reactions Imine->Cyclization Alkylation Alkylation/Addition Imine->Alkylation SecondaryAmine Chiral Secondary Amine Reduction->SecondaryAmine Heterocycles N-Heterocycles Cyclization->Heterocycles FunctionalizedAmines Functionalized Amines Alkylation->FunctionalizedAmines

Caption: Synthetic utility of morpholine-containing imines.

  • Reduction to Secondary Amines: The C=N double bond of the imine can be readily reduced using agents such as sodium borohydride (NaBH₄) to afford stable secondary amines. These amines can be key intermediates in the synthesis of pharmaceuticals.

  • Precursors to Heterocycles: The imine functionality can participate in various cyclization reactions to form nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.

  • Dynamic Covalent Chemistry: The reversible nature of imine formation allows for their use in dynamic covalent chemistry, a powerful tool for the discovery of new materials and receptors.

Conclusion

3-(Morpholin-4-yl)propylamine is a valuable reagent in organic synthesis that, due to its inherent chemical nature, selectively forms imines upon reaction with aldehydes and ketones. Understanding this reactivity is crucial for its effective application. The resulting morpholine-containing imines are versatile intermediates that provide access to a wide range of more complex and potentially bioactive molecules. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently utilize 3-(Morpholin-4-yl)propylamine in their synthetic endeavors.

References

  • Formation of Imines and Enamines. (2025, July 5). Chemistry Steps. [Link]

  • Kinetic Data for Imine Formation with n- Propylamine (top) and for... (n.d.). ResearchGate. [Link]

  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023, August 11). Frontiers in Chemistry. [Link]

  • 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. (n.d.). NC State University Libraries. [Link]

  • 21.4. Imine formation. (n.d.). Lumen Learning. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. [Link]

  • Ketone Derivatives of Propargylamines as Synthetic Equivalents of Conjugated 2,4,1-Enynones in the Synthesis of Acetylenic 2-Pyrazolines and Pyrazoles. (2022, May 6). Journal of Organic Chemistry. [Link]

  • 3-(4-morpholinyl)propylamine. (n.d.). Stenutz. [Link]

  • 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. (n.d.). KPU Pressbooks. [Link]

  • Scheme-VI: Mechanism for the reaction of 3 and 4 with morpholine, piperazine and diethylamine in pure acetonitrile. (n.d.). ResearchGate. [Link]

  • Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines. (n.d.). Chemistry – A European Journal. [Link]

  • Reaction with Primary Amines to form Imines. (2023, January 22). Chemistry LibreTexts. [Link]

  • Reaction of aldehyde I with amines. (n.d.). ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]

  • Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Sequential reactions of carbonyl compounds and propargylamine catalyzed by Au-complex 8. (n.d.). ResearchGate. [Link]

  • Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. [Link]

  • Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. (n.d.). Molecules. [Link]

  • A highly enantioselective acyl-Mannich reaction of isoquinolines with aldehydes promoted by proline derivatives: an approach to 13-alkyl-tetrahydroprotoberberine alkaloids. (n.d.). Chemical Science. [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of 3-(Morpholin-4-yl)propylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(Morpholin-4-yl)propylamine (also known as N-(3-Aminopropyl)morpholine or APM).

As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in APM synthesis. The industrial and laboratory standard for producing this compound is a two-step process: the cyanoethylation of morpholine via an aza-Michael addition, followed by the catalytic hydrogenation of the resulting nitrile intermediate [1, 3].

While the theoretical pathway is straightforward, researchers frequently encounter severe yield drops due to side reactions—specifically, the polymerization of acrylonitrile in Step 1, and the dimerization into secondary/tertiary amines in Step 2. This guide explains the mechanistic causality behind these failures and provides field-proven, self-validating protocols to achieve >90% yields.

Reaction Pathway & Divergence Diagram

SynthesisPathway A Morpholine + Acrylonitrile B 3-Morpholinopropanenitrile (Intermediate) A->B Cyanoethylation (30-60°C) C 3-(Morpholin-4-yl)propylamine (Target Yield >90%) B->C H2 + Raney Co Excess NH3 D Secondary Amines (Byproducts) B->D H2 + Raney Co No NH3

Reaction pathway for 3-(Morpholin-4-yl)propylamine synthesis and byproduct divergence.

Troubleshooting FAQs

Q1: Why is my yield dropping during the initial cyanoethylation step, and how do I prevent acrylonitrile polymerization?

Causality & Expert Insight: The reaction between morpholine and acrylonitrile is an exothermic aza-Michael addition. Acrylonitrile is highly prone to anionic polymerization at elevated temperatures. If the reaction temperature exceeds 60 °C, the activation energy for polymerization is reached, consuming your reagent and turning the reaction mixture into a viscous, intractable tar [1]. Solution: You must control the exotherm. Maintain a strict molar ratio of morpholine to acrylonitrile between 1.0:1.0 and 1.3:1.0. Acrylonitrile must be added dropwise to the morpholine under active cooling (water/ice bath) to maintain the internal temperature between 30 °C and 60 °C.

Q2: During the catalytic hydrogenation of 3-morpholinopropanenitrile, I am observing a high percentage of secondary and tertiary amines. How can I shift the selectivity to the primary amine?

Causality & Expert Insight: This is the most common point of failure. The catalytic reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate . Once the first molecules of primary amine (APM) are formed, they act as nucleophiles, attacking the unreacted imine intermediates. This nucleophilic attack forms a geminal diamine that eliminates ammonia to yield an unwanted secondary amine (dimerization) [2]. Solution: Apply Le Chatelier’s principle. By introducing an overwhelming excess of ammonia (NH₃) into the reaction matrix (either as aqueous ammonia or liquefied anhydrous ammonia), you thermodynamically suppress the elimination step and kinetically outcompete the primary amine for the imine intermediate [1, 2]. This forces the equilibrium entirely toward the primary amine.

Q3: Which catalyst system provides the highest conversion rates for this specific hydrogenation?

Causality & Expert Insight: While Raney Nickel is a common default, Raney Cobalt (or Sponge Cobalt) is vastly superior for nitrile-to-primary-amine reductions. Cobalt surfaces have a lower binding affinity for primary amines compared to nickel, meaning the synthesized APM desorbs from the catalyst surface faster, preventing it from participating in secondary condensation reactions [1].

Quantitative Data: Impact of Reaction Parameters on Yield

The following table synthesizes experimental optimization data, demonstrating the causal relationship between the chosen promoter (ammonia) and the final yield of the primary amine[1].

CatalystSolventAdditive (Promoter)Pressure (MPa)Temp (°C)Target Amine Yield (%)
Raney NiEthanolNone3.0150~60.0 - 70.0%
Raney NiEthanolNa₂CO₃ (1.5g)3.015078.9%
Raney CoAqueous NH₃Ammonia4.013088.4%
Raney Co Aqueous NH₃ Ammonia 3.0 - 4.0 130 - 150 93.4%

Optimized Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to subsequent steps without clearing the analytical checkpoints.

Step 1: Cyanoethylation (Synthesis of 3-Morpholinopropanenitrile)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and an internal thermometer. Place the flask in a cooling bath.

  • Reagent Loading: Add 1.3 molar equivalents of morpholine to the flask.

  • Addition: Begin stirring. Add 1.0 molar equivalent of acrylonitrile dropwise via the funnel. Adjust the addition rate and cooling bath to maintain the internal temperature strictly between 30 °C and 58 °C (± 2 °C) [1].

  • Maturation: Once addition is complete, allow the reaction to stir for an additional 2 to 4 hours at 50 °C.

  • Self-Validation Checkpoint: Sample the mixture and analyze via GC-FID. The reaction is complete when the acrylonitrile peak is undetectable.

  • Purification: Remove excess morpholine via vacuum distillation to yield crude 3-morpholinopropanenitrile (Purity should be >98%).

Step 2: Catalytic Hydrogenation (Synthesis of APM)
  • Setup: Utilize a high-pressure stainless-steel autoclave equipped with a gas entrainment stirrer and internal cooling coils.

  • Loading: Charge the autoclave with the purified 3-morpholinopropanenitrile. Add the solvent (25% aqueous ammonia) such that the solvent accounts for 50-80% of the total liquid weight.

  • Catalyst Addition: Add Raney Cobalt catalyst (1.0% to 1.5% by weight relative to the nitrile). Add additional ammonia (or yellow soda ash) as a promoter (10-20% of the catalyst weight)[1].

  • Purging: Seal the autoclave. Purge the system three times with Nitrogen gas, followed by three purges with Hydrogen gas to remove all oxygen.

  • Reaction: Pressurize the vessel with Hydrogen to 3.0 - 4.0 MPa. Begin stirring and heat the reactor to 130 °C - 150 °C. Maintain pressure by feeding hydrogen on demand.

  • Self-Validation Checkpoint: The reaction is complete when hydrogen uptake ceases (typically 3 to 6 hours). Monitor pressure drop to confirm.

  • Workup: Cool the reactor to room temperature and safely vent the excess hydrogen. Filter the mixture through a Celite pad to remove the pyrophoric Raney Cobalt catalyst.

  • Final Purification: Subject the filtrate to fractional distillation under reduced pressure. 3-(Morpholin-4-yl)propylamine will distill as a clear, colorless liquid (Boiling point ~227.8 °C at 760 mmHg, adjust for vacuum) [3].

References

  • CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents.
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates - ResearchGate.
  • N-(3-Aminopropyl)morpholine - LookChem.

Troubleshooting side reactions in the synthesis of N-substituted morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Substituted Morpholine Synthesis

  • Ticket ID: #MORPH-SYN-001

  • Status: Open

  • Assigned Specialist: Senior Application Scientist

  • Subject: Troubleshooting Side Reactions & Process Optimization

Introduction: The Morpholine Challenge

Welcome to the technical support hub for morpholine synthesis. In medicinal chemistry, the morpholine moiety is a "privileged structure" often used to modulate solubility and metabolic stability (lowering lipophilicity compared to piperidine). However, the oxygen atom at position 4 exerts a negative inductive effect (-I), reducing the basicity (pKa ~8.3) and nucleophilicity of the nitrogen compared to other secondary amines. This electronic nuance creates specific failure modes—stalled reductive aminations, runaway alkylations, and incomplete cyclizations.

This guide addresses these specific failure modes with mechanistic fixes.

Module 1: The "Runaway" Alkylation (Quaternization)

The Issue: You are attempting to synthesize an N-alkyl morpholine via direct displacement (SN2) with an alkyl halide, but you are isolating significant amounts of quaternary ammonium salts.

The Mechanism: The product (N-substituted morpholine) is often more nucleophilic than the starting material (morpholine). The starting morpholine is secondary; the product is tertiary. Unlike primary amines where steric bulk eventually slows down the reaction, the tertiary morpholine product can still attack the alkyl halide aggressively, leading to the "Menshutkin" side reaction (Quaternization).

Troubleshooting Protocol:

  • Switch Bases: If using K2CO3, switch to Diisopropylethylamine (DIPEA) . The steric bulk of DIPEA prevents it from being alkylated, and it effectively scavenges the acid without promoting the quaternary salt formation as aggressively as inorganic bases in phase-transfer conditions.

  • The "Slow-Drip" Stoichiometry: Do not add the alkyl halide all at once.

    • Protocol: Dissolve Morpholine (1.0 equiv) and Base (1.2 equiv) in MeCN.

    • Action: Add Alkyl Halide (0.9 equiv) dropwise over 1 hour.

    • Reasoning: Keeping the alkyl halide as the limiting reagent ensures that at any given moment, the concentration of unreacted morpholine is higher than the product, statistically favoring mono-alkylation.

Visualizing the Competition:

Alkylation_Competition Start Morpholine (Secondary Amine) RX Alkyl Halide (R-X) Product N-Alkyl Morpholine (Tertiary Amine) Start->Product  Desired S_N2   Quat Quaternary Salt (Over-Alkylation) Product->Quat  Undesired S_N2 (Product acts as Nucleophile)  

Caption: The "Runaway Train" effect where the product competes with the starting material for the electrophile.

Module 2: Stalled Reductive Amination

The Issue: You are reacting morpholine with a ketone using Sodium Triacetoxyborohydride (STAB), but the reaction stalls, leaving unreacted ketone.

The Mechanism: Morpholine is a secondary amine with significant steric drag compared to primary amines. When reacting with ketones (especially hindered ones), the formation of the iminium ion intermediate is the rate-determining step. If the iminium ion doesn't form, the hydride cannot reduce it. Standard conditions often fail to dehydrate the carbinolamine intermediate.

The "Titanium Fix" Protocol: When standard Abdel-Magid conditions fail, you must force the dehydration using a Lewis Acid water scavenger.

  • Step 1 (Activation): Mix Ketone (1.0 equiv), Morpholine (1.2 equiv), and Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv) in neat conditions or minimal THF. Stir for 2–4 hours.

    • Why: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and chemically scavenges the water produced, driving the equilibrium to the imine/enamine.

  • Step 2 (Reduction): Dilute with THF/EtOH and add NaBH4 (not STAB, as Ti-complexes reduce better with stronger hydrides) or NaBH3CN.

Decision Matrix:

VariableStandard Protocol (Abdel-Magid)"Titanium Fix" Protocol
Reagent NaBH(OAc)3 (STAB)Ti(OiPr)4 then NaBH4
Substrate Aldehydes, Cyclic Ketones (Cyclohexanone)Acyclic Ketones, Aryl Ketones
Solvent DCE or DCMNeat (Step 1) -> THF/EtOH (Step 2)
Acid Additive Acetic Acid (1 equiv)None (Titanium is the Lewis Acid)

Visualizing the Pathway:

Reductive_Amination Ketone Ketone + Morpholine Carbinol Carbinolamine Intermediate Ketone->Carbinol  Addition   Iminium Iminium Ion (Critical Intermediate) Carbinol->Iminium  Dehydration   Stall STALL: Reverts to Ketone Carbinol->Stall  High Water / Low Rate   Product N-Substituted Morpholine Iminium->Product  Reduction (Hydride)   Titanium ADD Ti(OiPr)4 (Water Scavenger) Stall->Titanium  Troubleshoot   Titanium->Iminium  Forces Dehydration  

Caption: The Titanium intervention forces the equilibrium from the unstable carbinolamine to the reducible iminium ion.[1]

Module 3: Cyclization Failures (The "Bis-Ether" Route)

The Issue: You are building the morpholine ring from scratch using a primary amine and Bis(2-chloroethyl) ether, but yields are low (<30%) and the mixture is gummy (polymerization).

The Mechanism: This is a double SN2 reaction. The first alkylation is slow; the second (ring closure) must be intramolecular. If the concentration is too high, the intermediate mono-alkylated amine will attack a different bis-ether molecule instead of closing the ring, leading to linear polymers.

Troubleshooting Protocol:

  • High Dilution Principle: The reaction must be dilute (0.05 M to 0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Temperature is Critical: This reaction requires significant energy to overcome the activation barrier of the second displacement. Reflux in high-boiling solvents (Diglyme, 160°C) or neat fusion at 140°C is often required.

  • The "Sandwich" Dimer: A specific side product is the N,N'-disubstituted bis-morpholine ethane (dimer), formed if the amine acts as a linker between two ether chains.

Visualizing the Cyclization vs. Polymerization:

Cyclization_Path Start Primary Amine + Bis(2-chloroethyl) ether Inter Intermediate: Mono-alkylated Amine Start->Inter  1st S_N2   Cycle Morpholine Ring (Intramolecular) Inter->Cycle  Low Conc. (Ring Closure)   Polymer Linear Polymer (Intermolecular) Inter->Polymer  High Conc. (Chain Extension)  

Caption: High dilution favors the green path (Ring Closure); high concentration favors the red path (Polymerization).

FAQ: Stability & Purification

Q: My N-substituted morpholine turns yellow/brown upon storage. Is it oxidizing? A: Yes, but slowly. Morpholines can form N-oxides upon exposure to air and light over long periods.

  • Fix: Store under Argon/Nitrogen at -20°C.

  • Purification: If N-oxides form, they are much more polar. Filter the solution through a short pad of basic alumina (not silica, which can bind the amine) to remove the polar N-oxides.

Q: How do I remove the unreacted morpholine starting material without column chromatography? A: Use the SCX (Strong Cation Exchange) catch-and-release method or a pH-switch extraction.

  • Acidify: Extract mixture with 1N HCl (Amine goes to aqueous layer).

  • Wash: Wash aqueous layer with Ether/EtOAc (Removes non-basic impurities).

  • Basify: Adjust aqueous layer to pH > 10 with NaOH.

  • Extract: Extract back into DCM. Note: If your product is lipophilic enough, the unreacted morpholine (highly water-soluble) will stay in the aqueous phase during a standard brine wash.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5][6] Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • D'Adamio, G., et al. (2019). "Sustainable Synthesis of Morpholines and Piperazines." Catalysts.

Sources

Optimizing solvent and temperature for reactions involving morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Solvent and Temperature for Morpholine Derivatization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: The Morpholine Paradox

Morpholine is a staple pharmacophore in drug discovery (found in Gefitinib, Linezolid, etc.), yet it presents a unique "paradox" in synthesis.[1][2] It is a secondary amine with moderate basicity (


) and high water solubility.
  • The Problem: Its dual nature—hydrophilic yet organic-soluble—makes it an excellent nucleophile but a nightmare during workup.

  • The Challenge: In

    
     and 
    
    
    
    reactions, solvent choice dictates not just solubility, but the energy barrier of the transition state.

This guide moves beyond generic advice. We analyze the thermodynamic and kinetic consequences of solvent/temperature selection for morpholine specifically.

Module 1: N-Alkylation ( ) – Breaking the Solvent Cage

The Core Issue: Nucleophilicity vs. Solvation

Users often report sluggish reaction rates when alkylating morpholine in alcohols (Methanol/Ethanol).

  • Mechanism: In protic solvents, morpholine’s nitrogen lone pair accepts hydrogen bonds, forming a "solvent cage." This stabilization lowers the ground state energy of the nucleophile, effectively increasing the activation energy (

    
    ) required to reach the transition state.
    
Troubleshooting Guide

Q: My N-alkylation yield is <40% in Ethanol at reflux. Increasing temp leads to degradation. What is wrong? A: You are fighting the solvent. Ethanol solvates the morpholine, reducing its nucleophilicity.

  • Immediate Fix: Switch to Acetonitrile (MeCN) or DMF .

  • Why: These are dipolar aprotic solvents. They solvate cations (e.g.,

    
     if using a base) well but leave the morpholine (and the resulting anion) relatively "naked" and reactive.
    
  • Temperature Optimization: In MeCN, you can often run the reaction at lower temperatures (

    
    C) than in EtOH, reducing thermal degradation.
    
Data: Relative Rate of Reaction ( )

Approximate relative rates for morpholine reacting with Benzyl Chloride:

Solvent ClassSolventRelative RateMechanism Note
Protic Methanol1 (Baseline)H-bonding cages nucleophile (Slow)
Protic Ethanol~0.8Steric bulk + H-bonding
Aprotic (Low Polarity) THF~50Poor cation solvation, but no H-bond cage
Aprotic (Dipolar) Acetonitrile ~500 Optimal balance of polarity & reactivity
Aprotic (Dipolar) DMF/DMSO~1,000+High rate, but difficult workup (high BP)

Module 2: Nucleophilic Aromatic Substitution ( )

The Core Issue: Stabilizing the Meisenheimer Complex

 reactions with morpholine require the formation of a negatively charged intermediate (Meisenheimer complex). Non-polar solvents (Toluene) cannot stabilize this charge, leading to extremely slow kinetics.
Troubleshooting Guide

Q: I am reacting Morpholine with 2,4-difluoronitrobenzene. Toluene reflux is too slow. Should I use neat morpholine? A: Using neat morpholine works (it acts as solvent and base) but is wasteful and complicates purification.

  • The "Green" Fix: Use Water or Water/MeCN mixtures.

  • The Science: Recent kinetic studies indicate that water offers "preferential solvation" for the transition state in

    
     reactions involving morpholine, specifically stabilizing the leaving group departure via H-bonding at the transition state, not the ground state.
    
  • The Standard Fix: DMSO at

    
    C. The high dielectric constant (
    
    
    
    ) stabilizes the polar intermediate.
Visualization: Solvent Energy Landscape

The diagram below illustrates how dipolar aprotic solvents lower the energy of the transition state (


) compared to non-polar solvents.

SNAr_Energy Start Ground State (Morpholine + Ar-X) TS_NonPolar TS (Toluene) High Energy Barrier Start->TS_NonPolar Slow TS_Polar TS (DMSO) Stabilized Charge Start->TS_Polar Fast Inter Meisenheimer Complex TS_NonPolar->Inter TS_Polar->Inter Product Product (N-Aryl Morpholine) Inter->Product

Caption: Dipolar aprotic solvents (Green path) stabilize the charge-separated Transition State, significantly lowering activation energy compared to non-polar solvents (Red path).

Module 3: Buchwald-Hartwig Amination (Pd-Catalyzed)

The Core Issue: Catalyst Deactivation & Base Compatibility

Morpholine is a secondary amine that can be sterically undemanding, but it can poison catalysts if the solvent system isn't rigorous.

Troubleshooting Guide

Q: The catalyst turns black immediately, and yield is <10%. I am using Pd(OAc)2/BINAP in DMF. A: DMF can decompose at high temperatures with strong bases, and Pd(OAc)2 requires reduction to Pd(0).

  • Protocol Shift: Switch to Toluene or 1,4-Dioxane .

  • Why: These non-polar solvents prevent the "solvation" of the base (e.g.,

    
    ), making the base stronger (via aggregation) to deprotonate the morpholine-Pd complex, while protecting the catalyst from polar impurities.
    
  • Temperature:

    
    C is the "Goldilocks" zone. Below 
    
    
    
    C, the oxidative addition of aryl chlorides is slow. Above
    
    
    C, ligand dissociation (BINAP) accelerates.
Experimental Protocol: Optimized Buchwald-Hartwig for Morpholine
  • Solvent: Toluene (Anhydrous, degassed).

  • Base:

    
     (1.4 equiv).
    
  • Catalyst:

    
     (1-2 mol%) + XPhos or BINAP (2-4 mol%).
    
  • Temp:

    
    C.
    
  • Critical Step: Degas the solvent with

    
     bubbling for 15 mins before adding the catalyst. Oxygen is the enemy of Pd(0).
    

Module 4: Workup & Isolation (The Hidden Bottleneck)

The Core Issue: The "Water Drag"

Morpholine derivatives are often amphiphilic. Standard EtOAc/Water extraction often results in the product staying in the aqueous layer or forming an emulsion.

FAQ: Isolation Strategies

Q: I cannot extract my product from the aqueous layer using Ethyl Acetate. It's stuck. A: Stop using pure EtOAc.

  • Strategy A (The "Salting Out" Method): Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic morpholine derivative out (the "Salting-out effect").

  • Strategy B (The Solvent Switch): Use Chloroform : Isopropanol (3:1) as the extraction solvent. This mixture is more polar than EtOAc and is excellent for pulling amines out of water.

  • Strategy C (Precipitation): If your product is stable, add HCl in Ether to the organic layer. The morpholine derivative will precipitate as a hydrochloride salt (

    
    ), which can be filtered easily.
    
Decision Matrix: Solvent Selection

Solvent_Selection Start Select Reaction Type SN2 N-Alkylation (SN2) Start->SN2 SNAr SNAr (Aryl Fluorides) Start->SNAr Pd Pd-Catalyzed (Buchwald) Start->Pd SN2_Solv Use Acetonitrile (MeCN) Temp: 40-60°C SN2->SN2_Solv SNAr_Solv1 Standard: DMSO/DMF Temp: 80-120°C SNAr->SNAr_Solv1 SNAr_Solv2 Green: Water/MeCN (Preferential Solvation) SNAr->SNAr_Solv2 Pd_Solv Use Toluene/Dioxane Temp: 85-100°C *Strictly Anhydrous* Pd->Pd_Solv

Caption: Decision tree for selecting the optimal solvent system based on reaction mechanism.

References

  • Solvent Effects in SNAr: Alarcon, J. et al. "Changes in the SNAr reaction mechanism brought about by preferential solvation."[2] RSC Advances, 2015, 5, 99322-99328.[2] Link

  • Green Synthesis: Ghasemi, N. "Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds."[3] Asian Journal of Green Chemistry, 2018, 2, 217-226.[3] Link

  • Buchwald-Hartwig Optimization: Pazderski, L. et al. "Optimization of the model Buchwald-Hartwig reaction of morpholine..." ResearchGate, 2021. Link

  • Mechanochemical Methods: Friščić, T. et al. "Robust Buchwald–Hartwig amination enabled by ball-milling." Organic & Biomolecular Chemistry, 2018. Link

  • General Nucleophilic Substitution: "Solvent Effects - Aliphatic Nucleophilic Substitution." Chemistry LibreTexts. Link

Sources

Challenges in the purification of polar amine compounds by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Column Chromatography for Polar Amines

Welcome to the Purification Help Desk

You are likely here because your amine compound—usually a critical intermediate or final drug candidate—is behaving poorly on standard silica gel. Common symptoms include:

  • Tailing/Streaking: Peaks that never end, contaminating subsequent fractions.

  • Irreversible Adsorption: You loaded 100 mg, but only recovered 30 mg.

  • Co-elution: The amine "smears" through other impurities.

This guide moves beyond basic textbook advice to field-proven protocols used in pharmaceutical process development.

Part 1: The Core Mechanism (Why is this happening?)

To fix the problem, you must understand the invisible chemistry inside your column. Standard silica gel (


) is not inert; it is covered in silanol groups (

).[1][2]
  • The Trap: Silanols act as weak Brønsted acids (pKa

    
     5–7).
    
  • The Victim: Your amine is a base.[3]

  • The Result: An unintended ion-exchange chromatography mechanism occurs on top of the desired adsorption mechanism. The amine becomes protonated (

    
    ) and binds ionically to the deprotonated silanol (
    
    
    
    ). This bond is far stronger than the hydrogen bonding required for normal phase separation, causing tailing and yield loss.
Visualizing the Interaction

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Free Silanol (Si-OH, Acidic) Silica->Silanol Complex Ionic Complex (Stuck Compound) Silanol->Complex Proton Transfer (pKa mismatch) Blocked Blocked Silanol (Deactivated) Silanol->Blocked Amine Target Amine (Basic Analyte) Amine->Complex Irreversible Binding Elution Successful Elution (Sharp Peak) Amine->Elution No Interaction with Silica Modifier Modifier Base (TEA/NH3) Modifier->Silanol Preferential Binding (Sacrificial Base)

Figure 1: The mechanism of amine tailing and how sacrificial bases (modifiers) block silanol sites to allow elution.

Part 2: Troubleshooting Protocols

Select the scenario that best matches your current situation.

Scenario A: "I must use standard Silica Gel (Normal Phase)."

Solution: Mobile Phase Modifiers & Column Pre-saturation.

You need a "sacrificial base" to saturate the acidic silanols before your compound arrives.

Protocol 1: The Triethylamine (TEA) Method Best for: Moderately polar amines, soluble in DCM/Hexane.

  • The Mobile Phase: Add 1% Triethylamine (TEA) to your solvent system (e.g., 1% TEA in 99% DCM/MeOH mixture).

  • The Critical Step (Pre-saturation):

    • Do not just add TEA to the run solvents.

    • Flush the column with 3 Column Volumes (CV) of the starting mobile phase containing the TEA before loading your sample.

    • Why? This ensures every silanol site is already occupied by TEA.

  • Elution: Run your gradient. The TEA will compete with your amine, keeping your product in the free-base form.

  • Post-Run: TEA has a high boiling point (

    
    ). You must remove it via rotovap (azeotrope with heptane) or high-vacuum drying.
    

Protocol 2: The Ammonia/Methanol Method Best for: Very polar amines, alkaloids, insolubles.

Ammonia is harder to use than TEA due to miscibility issues, but it is more effective for highly polar compounds.

  • Preparation: Do not add aqueous Ammonium Hydroxide (

    
    ) directly to DCM; it will form two layers.
    
  • The "Magic" Solvent: Create a stock solution of 10%

    
     in Methanol .
    
    • Recipe: 10 mL Conc.

      
       (28-30%) + 90 mL Methanol.
      
  • The Gradient: Use this stock solution as your "B" solvent against DCM ("A").

    • Example: 0-20% (10%

      
      /MeOH) in DCM.
      
  • Advantage: Ammonia is volatile; no residue is left after evaporation.

Scenario B: "My compound is stuck or decomposing on Silica."

Solution: Switch Stationary Phases.

If modifiers fail, the silica chemistry is incompatible. Stop fighting thermodynamics and change the support.

Option 1: Amine-Functionalized Silica (


-Silica) 
This silica is chemically bonded with propyl-amine groups.
  • Mechanism: The surface is basic, not acidic. It repels the amine analyte (preventing adsorption) and allows separation based purely on polarity.

  • Benefit: No TEA/Ammonia required in the mobile phase.

  • Solvents: Use standard Hexane/Ethyl Acetate or DCM/MeOH gradients.

  • Caution: Do not use with aldehydes/ketones (Schiff base formation risk).

Option 2: Basic Alumina

  • Mechanism: Aluminum oxide (

    
    ) with a high pH surface.
    
  • Protocol: Use "Basic" grade (Brockmann Activity I, II, or III).

  • Note: Alumina has lower surface area than silica, so your loading capacity will be lower (load

    
     1-2% of sorbent weight).
    
Scenario C: "I have an HPLC/Flash system and need high purity."

Solution: High pH Reverse Phase (The Modern Standard).

Modern "Hybrid" silica particles (e.g., Waters XBridge, Phenomenex Gemini, or similar) are designed to survive high pH (up to pH 12).

Protocol 3: High pH Reverse Phase

  • Column: C18 Hybrid Particle (Check manufacturer specs for pH 10+ tolerance).

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ).
    
  • Mobile Phase:

    • Solvent A: Water + 10 mM Buffer (pH 10).

    • Solvent B: Acetonitrile (or Methanol).

  • Logic: At pH 10, most amines (pKa 8–9) are deprotonated (neutral). Neutral molecules bind better to C18, resulting in sharper peaks and higher loading capacity compared to acidic conditions (where they are charged and elute too fast).

Part 3: Decision Logic & Workflow

Use this decision tree to select the correct purification strategy for your specific amine.

DecisionTree Start START: Polar Amine Sample Solubility Is it soluble in DCM/EtOAc? Start->Solubility StandardSilica Can you use TEA? Solubility->StandardSilica Yes Aqueous Is it water soluble? Solubility->Aqueous No (Very Polar) MethodA Method A: Silica + 1% TEA (Pre-saturate column) StandardSilica->MethodA Yes Sensitive Is it Aldehyde/Ketone free? StandardSilica->Sensitive No (Smell/Removal issues) MethodB Method B: Amine-Functionalized Silica (No modifier needed) Sensitive->MethodB Yes MethodD Method D: HILIC or Ion Exchange Sensitive->MethodD No (Chemical Incompatibility) MethodC Method C: High pH Reverse Phase (C18 + pH 10 Buffer) Aqueous->MethodC Yes (HPLC/Flash) Aqueous->MethodD No

Figure 2: Strategic decision matrix for selecting the optimal purification method.

Part 4: Quick Reference Data

Table 1: Common Mobile Phase Systems for Amines

System TypeSolvent ASolvent BModifierApplication Note
Standard NP Dichloromethane (DCM)Methanol (MeOH)1% TEAStandard for lipophilic amines. Pre-wash column!
"The Magic Mix" DCM10%

in MeOH
NoneFor stubborn, streaking amines.
High pH RP Water (pH 10)Acetonitrile10mM

Excellent for preparative HPLC.
Low pH RP Water (pH 2)Acetonitrile0.1% TFAAvoid for purification if possible (salt formation makes recovery hard).

Table 2: Stationary Phase Selection Guide

PhaseSurface pHBest ForAvoid
Silica (

)
Acidic (~5)General organicsFree bases without modifiers.
Amine (

)
Basic (~9)Alkaloids, PyridinesAldehydes (Schiff base reaction).
Alumina (

)
Basic (~10)Acid-sensitive compoundsLarge scale (expensive/low capacity).
C18 (Hybrid) NeutralAqueous soluble aminesLow pH intolerance (unless hybrid).
References
  • Teledyne ISCO. "Purification of primary amines using RediSep C-18 reversed phase columns." Teledyne ISCO Application Notes.

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" The Flash Blog.

  • SiliCycle. "SiliaBond® Amine (NH2) Application Note." SiliCycle Functionalized Silica Solutions.

  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations." Waters Application Notes.

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog.

Sources

How to prevent over-alkylation in the synthesis of secondary and tertiary amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amine Synthesis Technical Support Hub .

I am your Senior Application Scientist. This guide is designed to troubleshoot the persistent challenge of over-alkylation (polyalkylation) during amine synthesis. We move beyond basic textbook definitions to address the kinetic realities of the lab, providing self-validating protocols and decision-making frameworks.

Module 1: Diagnostic & Decision Matrix

Before modifying your reaction conditions, determine the correct synthetic pathway. Over-alkylation is often a symptom of selecting the wrong methodology for your specific substrate.

Figure 1: Amine Synthesis Strategy Selector Use this flow to select the high-fidelity method for your target.

AmineStrategy Start START: Target Amine Structure Type Is the new C-N bond Aliphatic or Aromatic? Start->Type Aryl Aromatic (Aniline deriv.) Type->Aryl Ar-NH-R Alkyl Aliphatic (Alkyl chain) Type->Alkyl R-NH-R' BH Buchwald-Hartwig / Ullmann (See Module 4) Aryl->BH Avail Is the Carbonyl (Aldehyde/Ketone) precursor available? Alkyl->Avail YesRed YES Avail->YesRed NoRed NO (Only Alkyl Halide available) Avail->NoRed RedAm Reductive Amination (Gold Standard - Module 2) YesRed->RedAm Protect Can you use Protecting Groups (Nosyl/Boc)? NoRed->Protect Fuku Fukuyama Synthesis (Guaranteed Mono - Module 3) Protect->Fuku YES Direct Direct Alkylation (High Risk: Requires Optimization) Protect->Direct NO

Caption: Decision logic for selecting the synthetic route based on substrate availability and target structure.

Module 2: The Gold Standard – Reductive Amination

The Logic: Direct alkylation fails because the product (secondary amine) is more nucleophilic than the starting material due to the inductive electron-donating effect of the alkyl group. Reductive amination bypasses this by forming an imine (which is not nucleophilic toward alkylation) and then reducing it.[1][2]

Protocol: Sodium Triacetoxyborohydride (STAB) Method

Best for: Aldehydes and Ketones with primary/secondary amines.[2]

Reagents:

  • Amine: 1.0 equiv.

  • Carbonyl: 1.0–1.2 equiv.

  • NaBH(OAc)₃: 1.4–1.6 equiv.

  • Solvent: DCE (1,2-Dichloroethane) or THF.[3]

  • Additive: Acetic Acid (AcOH), 1.0–2.0 equiv (Crucial for ketones).

Step-by-Step Workflow:

  • Imine Formation: Dissolve amine and carbonyl in DCE (0.2 M).

    • Expert Tip: If using a ketone, add AcOH now. If using an aldehyde, acid is usually optional but helpful for sluggish substrates.

    • Checkpoint: Stir for 30–60 mins. If the imine is unstable, proceed immediately; otherwise, ensure formation via TLC/LCMS.

  • Reduction: Add NaBH(OAc)₃ in one portion.

    • Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde/ketone competitively at a significant rate, allowing for "one-pot" protocols [1].[4]

  • Quench: Quench with saturated aqueous NaHCO₃. Do not use strong base immediately if your product is sensitive.

Troubleshooting Reductive Amination
SymptomProbable CauseCorrective Action
No Reaction (Ketones) Steric hindrance or lack of protonation.Add Ti(OiPr)₄ (1.5 eq) to pre-form the imine/enamine before adding the reducing agent [2].
Dialkylation (with Aldehydes) Imine formation is too fast; amine is too nucleophilic.Stepwise addition: Pre-form the imine in MeOH, then add NaBH₄ at -78°C or 0°C. Switch to indirect reductive amination.
Boron Complex Stuck Product trapped in Boron-Amine complex.Work up with aqueous Potassium Sodium Tartrate (Rochelle's Salt) or reflux in MeOH for 1h to break the B-N bond.

Module 3: Absolute Control – The Fukuyama Synthesis

The Logic: If you must use an alkyl halide (e.g., reductive amination is impossible), you cannot rely on kinetics alone. You must change the nature of the nucleophile. The Fukuyama synthesis renders the amine non-nucleophilic after the first alkylation by sulfonylation [3].

Protocol: 2-Nitrobenzenesulfonyl (Nosyl) Strategy
  • Protection: React primary amine with 2-nitrobenzenesulfonyl chloride (NsCl) and Et₃N to form the Nosyl-amide .

    • Status: The proton on the nitrogen is now highly acidic (pKa ~10), not nucleophilic.

  • Mono-Alkylation:

    • Dissolve Nosyl-amide in DMF or MeCN.

    • Add K₂CO₃ (base) and the Alkyl Halide .

    • Result: The anion attacks the halide. Over-alkylation is chemically impossible because there are no more protons to remove.

  • Deprotection:

    • Treat the alkylated species with Thiophenol (PhSH) and K₂CO₃ (or Cs₂CO₃) in DMF/MeCN at 50°C.

    • Mechanism:[5][6][7][8][9] Nucleophilic aromatic substitution displaces the amine, releasing the pure secondary amine.

Figure 2: Fukuyama Pathway Visualizing the protection-alkylation-deprotection cycle.

Fukuyama RNH2 Primary Amine (R-NH2) NsAmide Nosyl Amide (Mono-protected) RNH2->NsAmide Protection NsCl Ns-Cl / Base NsCl->RNH2 Inter N,N-Dialkyl Nosyl Amide NsAmide->Inter Alkylation Alkylation R'-X / K2CO3 Alkylation->NsAmide Final Secondary Amine (Pure) Inter->Final Deprotection Deprotect PhSH / Base Deprotect->Inter

Caption: The Fukuyama synthesis prevents over-alkylation by chemically blocking the nitrogen lone pair.

Module 4: Advanced Catalysis – Buchwald-Hartwig

The Logic: For Aromatic amines (anilines), SN2 is not an option (sp2 carbons don't undergo SN2), and SNAr requires harsh electron-withdrawing groups. Palladium catalysis is the solution.

Key Troubleshooting for Mono-Arylation:

  • Ligand Selection: To prevent double arylation of a primary amine, use sterically bulky ligands like BINAP , Xantphos , or BrettPhos . The bulk prevents the smaller secondary amine product from coordinating to the Pd center for a second cycle [4].

  • Base Sensitivity: If your substrate has esters/ketones, avoid NaOtBu; use Cs₂CO₃ or K₃PO₄ .

  • Catalyst Poisoning: If using pyridines or imidazoles as substrates, they can poison Pd. Increase catalyst loading or switch to precatalysts (e.g., Pd(dba)₂ + Ligand).

Module 5: FAQ – Direct Alkylation (The "Last Resort")

Q: I have no choice but to use an alkyl halide and a primary amine. How do I minimize over-alkylation?

A: If you cannot use the methods above, you must manipulate the kinetics:

  • Stoichiometry: Use a massive excess of the primary amine (5–10 equivalents). This statistically ensures the alkyl halide encounters a primary amine rather than the newly formed secondary amine.

  • Slow Addition: Add the alkyl halide dropwise over several hours to the amine solution.

  • Sterics: If the alkyl halide is bulky (secondary alkyl halide), over-alkylation is naturally slower.

  • Emerging Tech: Consider N-aminopyridinium salts . Recent literature (2024) demonstrates "self-limiting alkylation" where the intermediate becomes less nucleophilic after the first alkylation, effectively stopping the reaction at the secondary amine stage [5].

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][10] Journal of Organic Chemistry, 1996 .

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990 .

  • Fukuyama, T., et al. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines." Tetrahedron Letters, 1995 .[11]

  • Surry, D. S., & Buchwald, S. L.[9] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 .[9]

  • Ma, J., et al. "Synthesis of Secondary Amines via Self-Limiting Alkylation." Journal of the American Chemical Society, 2024 .

Sources

Technical Support Center: Troubleshooting Poor Solubility of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: MORPH-SOL-001 Subject: Optimization of Morpholine-Substituted Final Compounds (Solid State & Formulation)

Executive Summary

Morpholine is a privileged scaffold in medicinal chemistry, often introduced to modulate basicity (pKa ~8.3), improve metabolic stability, or enhance blood-brain barrier permeability.[1][2] However, a recurring issue in late-stage lead optimization is the "solubility cliff." While the morpholine ring is polar (LogP -0.86), its attachment to lipophilic aromatic cores often results in compounds that exhibit pH-dependent solubility (soluble in gastric fluid, insoluble in intestinal fluid) or high lattice energy driven by efficient hydrogen bond stacking.

This guide provides a root-cause analysis and actionable protocols to resolve solubility bottlenecks for morpholine-containing new chemical entities (NCEs).

Part 1: Diagnostic Triage (Root Cause Analysis)

User Query: "My morpholine compound dissolves in DMSO but precipitates immediately upon dilution in PBS (pH 7.4). What is happening?"

Technical Insight: This is a classic "Grease Ball" vs. "Brick Dust" diagnosis. Morpholine is a weak base. At pH 7.4, it is largely un-ionized (free base form), leading to aggregation if the lipophilic tail is dominant.

Diagnostic Workflow:

  • Check the Melting Point (Tm):

    • High Tm (>200°C): You have a "Brick Dust" problem. The crystal lattice is too stable. The morpholine oxygen is likely acting as a hydrogen bond acceptor in the crystal lattice, tightening the packing.

    • Low Tm (<150°C): You have a "Grease Ball" problem. The solvation energy of water is insufficient to overcome the lipophilicity of the scaffold.

  • Check pKa Proximity:

    • Morpholine pKa is typically 8.3–8.5 .

    • At pH 1.2 (Stomach): ~100% Protonated (Cationic)

      
       High Solubility.
      
    • At pH 7.4 (Blood/Tissue): ~90% Un-ionized (Neutral)

      
       Precipitation risk.
      

Actionable Solution: If the issue is Brick Dust (High Tm), you must disrupt the crystal lattice (See Part 2: Salt Selection). If the issue is Grease Ball (High LogP), you must rely on surfactant-based formulations (See Part 3: Formulation).

Part 2: Chemical Optimization (Salt Selection)

User Query: "I tried an HCl salt, but it’s hygroscopic and didn't improve solubility significantly at neutral pH. Which counterion should I use?"

Technical Insight: While Hydrochloride (HCl) is the default choice, it is often suboptimal for morpholines. The chloride ion is small and charge-dense, creating a high lattice energy salt that may be just as insoluble as the free base ("Common Ion Effect" in high Cl- media).

Recommended Strategy: The "Soft" Anion Approach For morpholine bases, bulky organic sulfonates often disrupt packing better than small inorganic halides.

CounterionpKa (Acid)Rationale for Morpholine Compounds
Mesylate (Methanesulfonate) -1.9Gold Standard. Breaks lattice symmetry; often yields stable, non-hygroscopic polymorphs.
Tosylate -2.8Good for increasing lipophilicity of the salt itself if the drug is too polar (rare for this issue).
Fumarate 3.03Useful for "soft" salts; often forms 2:1 stoichiometry (Drug:Acid).
Hydrochloride -6.0High risk of "Common Ion Effect" in vivo; often hygroscopic for morpholines.

Protocol: Rapid Salt Screen (Micro-Scale)

  • Dissolve: 50 mg of free base in acetone/methanol (9:1).

  • Add Acid: Add 1.05 equivalents of acid (Mesylic, HCl in ether, Fumaric).

  • Cycle: Heat to 50°C, then cool slowly to 4°C over 12 hours.

  • Harvest: Filter and analyze by XRPD (X-Ray Powder Diffraction) to confirm crystallinity. Avoid amorphous salts at this stage as they are unstable.

Part 3: Formulation & Solvent Systems

User Query: "We cannot change the structure or salt form. How do we formulate this for animal PK studies (IV/PO)?"

Technical Insight: Since morpholine is a weak base, its solubility is pH-dependent. You must buffer the formulation to maintain the protonated state or encapsulate the lipophilic tail.

Option A: pH Manipulation (The "Acidic Spike")

To keep morpholine solubilized, the pH must be 2 units below the pKa (Target pH < 6.0).

  • Vehicle: 50 mM Citrate Buffer (pH 4.0) or 0.1 N Tartaric Acid.

  • Risk: Potential irritation at the injection site (IV) or precipitation upon dilution in blood.

Option B: Cyclodextrin Complexation

Morpholine compounds fit well into Sulfobutyl ether-beta-cyclodextrin (SB-β-CD) (e.g., Captisol®). The hydrophobic cavity shields the lipophilic core, while the sulfonate groups on the CD exterior interact with the protonated morpholine nitrogen.

Protocol: Cyclodextrin Compounding

  • Prepare 20% (w/v) SB-β-CD in water.

  • Adjust pH to 4.0 (ensures morpholine is cationic, aiding inclusion).

  • Add excess drug and stir for 24 hours.

  • Filter and readjust pH to 6.0–7.0 (if stability allows).

Visual Troubleshooting Workflows
Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree cluster_0 Chemical Modification cluster_1 Formulation Strategy Start Compound Precipitates in Aqueous Media CheckTm Check Melting Point (Tm) (DSC Analysis) Start->CheckTm BrickDust Tm > 200°C (High Lattice Energy) CheckTm->BrickDust High Tm GreaseBall Tm < 150°C (High Lipophilicity) CheckTm->GreaseBall Low Tm ActionSalt Strategy: Disruption 1. Switch to Mesylate/Tosylate 2. Create Amorphous Solid Dispersion (ASD) BrickDust->ActionSalt ActionForm Strategy: Solubilization 1. Lipid-based formulation (SEDDS) 2. Cyclodextrin (SB-β-CD) GreaseBall->ActionForm

Caption: Decision matrix distinguishing between crystal packing issues ("Brick Dust") and lipophilicity issues ("Grease Ball") to guide remediation.

Figure 2: Salt Selection Workflow for Morpholines

SaltSelect Base Morpholine Free Base (pKa ~8.3) Screen Primary Screen (Solvent: Acetone/MeOH) Base->Screen HCl HCl Salt Risk: Common Ion Effect Risk: Hygroscopicity Screen->HCl Mesylate Mesylate Salt Benefit: Breaks Lattice Benefit: High Solubility Screen->Mesylate Fumarate Fumarate Salt Benefit: 2:1 Stoichiometry Benefit: Moderate pH Screen->Fumarate Eval Evaluation Criteria: 1. Crystallinity (XRPD) 2. Hygroscopicity (DVS) 3. Solubility @ pH 6.8 HCl->Eval Mesylate->Eval Fumarate->Eval Select Lead Salt Candidate Eval->Select

Caption: Systematic workflow for selecting the optimal counterion, prioritizing Mesylate for morpholine-containing NCEs.

References
  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Source: ResearchGate

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Source: GSC Online Press

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: ACS Publications

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. Source: European Pharmaceutical Review

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. Source: PMC (NIH)

Sources

Validation & Comparative

Comparative analysis of 3-(Morpholin-4-yl)propylamine vs piperidine analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Oxygen Effect" in Lead Optimization

In the optimization of drug candidates, the choice between a morpholine and a piperidine moiety is rarely arbitrary. While structurally similar—both being six-membered saturated heterocycles—the introduction of an ether oxygen in the morpholine ring (derived from reagents like 3-(Morpholin-4-yl)propylamine ) fundamentally alters the physicochemical landscape of the molecule.[1]

This guide provides a technical comparison of 3-(Morpholin-4-yl)propylamine (MPA) against its piperidine analogues (e.g., 1-(3-aminopropyl)piperidine).[1] We analyze the trade-offs in solubility , metabolic stability , and safety (hERG) to empower researchers to make data-driven scaffold selections.[1]

Part 1: Physicochemical Profile & Structural Analysis[1]

The core distinction lies in the electronic and steric consequences of replacing the C-4 methylene of piperidine with an oxygen atom.

Table 1: Comparative Physicochemical Properties[1][2]
Property3-(Morpholin-4-yl)propylamine (MPA)Piperidine Analogue (e.g., 3-(Piperidin-1-yl)propylamine)Impact on Drug Design
Structure Ether Oxygen at pos 4Methylene (-CH2-) at pos 4Oxygen acts as H-bond acceptor (HBA).[1]
pKa (Ring N) ~ 7.5 – 8.4 ~ 10.0 – 11.0 Morpholine is less basic; higher fraction unionized at physiological pH.
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)Morpholine lowers LogD, improving aqueous solubility.[2]
Polar Surface Area Higher (~12-20 Ų increase)LowerMorpholine increases PSA, potentially impacting permeability if too high.[1]
Electronic Effect Inductive withdrawal (-I) by OxygenInductive donation (+I) by AlkylsOxygen reduces electron density on the nitrogen, lowering basicity.
Mechanism of Action: The pKa Shift

The most critical operational difference is the pKa .

  • Piperidine is a strong base. At pH 7.4, it is almost exclusively protonated (cationic). This can lead to high affinity for acidic phospholipids (lysosomal trapping) and the hERG potassium channel.

  • Morpholine , due to the electron-withdrawing oxygen, has a pKa closer to 8. This means a significant fraction exists as the free base at physiological pH, often facilitating better membrane permeation (BBB crossing) despite being more polar overall.

Part 2: Functional Performance & Biological Impact[1]

Solubility vs. Permeability

Morpholine is the "go-to" fix for solubility issues.[1] The ether oxygen solvates well in water.[2][3] However, unlike other solubilizing groups that kill permeability (like sulfonates), morpholine maintains a balance.

  • Data Insight: Replacing a piperidine with a morpholine typically lowers cLogP by ~1.0 unit and increases solubility by 10-fold in aqueous buffers.

Metabolic Stability (Microsomal Clearance)

Piperidine rings are notorious "metabolic soft spots." They are prone to:

  • Oxidation: Hydroxylation at the C-3 or C-4 position.[1]

  • Bioactivation: Formation of reactive iminium species.

Morpholine Superiority: The oxygen atom blocks the C-4 oxidation site. While N-dealkylation or lactam formation can still occur, the morpholine ring is generally more robust in liver microsomes (HLM/RLM) than unsubstituted piperidine.

Safety: hERG Inhibition

Potent hERG inhibition is linked to basic amines and lipophilicity.

  • Piperidine: High pKa + Lipophilic tail = High Risk of hERG binding (QT prolongation).

  • Morpholine: Lower pKa + Polar Oxygen = Reduced Risk .

  • Guidance: If your piperidine lead has a hERG IC50 < 10 µM, switching to the morpholine analogue (using MPA) is a primary rescue strategy.

Part 3: Decision Logic & Signaling Pathways[1]

The following diagram illustrates the decision process for selecting between these two moieties during Lead Optimization.

Scaffold_Selection Start Lead Compound Optimization (Current Scaffold: Piperidine) Check_Solubility Is Aqueous Solubility < 50 µM? Start->Check_Solubility Check_hERG Is hERG IC50 < 10 µM? Check_Solubility->Check_hERG No (Solubility OK) Action_Switch Switch to Morpholine (Use 3-(Morpholin-4-yl)propylamine) Check_Solubility->Action_Switch Yes (Need Polarity) Check_Metab Is Microsomal Clint High? Check_hERG->Check_Metab No (Safety OK) Check_hERG->Action_Switch Yes (Reduce Basicity) Check_Metab->Action_Switch Yes (Block Oxidation) Action_Keep Retain Piperidine (Consider Fluorination) Check_Metab->Action_Keep No (Stable)

Figure 1: Decision matrix for transitioning from Piperidine to Morpholine scaffolds based on ADMET liabilities.

Part 4: Experimental Protocols

Protocol A: Comparative Reductive Amination

Objective: To install the morpholine-propyl linker onto a ketone/aldehyde core scaffold to assess SAR.[1]

Reagents:

  • Reagent A: 3-(Morpholin-4-yl)propylamine (CAS 123-00-2)[1][3][4]

  • Reagent B: Core Scaffold (Aldehyde/Ketone)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the Core Scaffold (1.0 equiv) in DCE (0.1 M). Add 3-(Morpholin-4-yl)propylamine (1.2 equiv).[1]

    • Note: If using the HCl salt of the amine, add 1.2 equiv of DIPEA.

    • Critical: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.

    • Why STAB? It is milder than NaBH4 and reduces the imine selectively over the aldehyde/ketone.

  • Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO3. Extract with DCM (3x).

  • Purification: Dry organic layer over Na2SO4. Concentrate. Purify via flash chromatography (DCM/MeOH/NH3).

    • Observation: Morpholine derivatives typically elute earlier (more polar) than piperidine analogs in reverse-phase HPLC but may streak on silica due to the amine.[1]

Protocol B: Rapid LogD Determination (Shake-Flask)

Objective: Quantify the lipophilicity shift between the Piperidine and Morpholine analogs.

  • Preparation: Prepare a 10 mM DMSO stock of both the Morpholine-analog and Piperidine-analog.[1]

  • Partitioning: Add 50 µL of stock to a vial containing 495 µL Octanol and 495 µL PBS (pH 7.4).

  • Equilibration: Vortex for 1 hour at RT. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Analysis: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    
    • Expectation: The Morpholine analog should show a LogD 0.5 – 1.5 units lower than the Piperidine.[2]

Part 5: Synthesis Workflow Diagram

The following diagram details the chemical pathway for synthesizing these derivatives from the commercial reagent.

Synthesis_Workflow MPA 3-(Morpholin-4-yl)propylamine (Primary Amine) Coupling Amide Coupling (HATU/DIPEA) or Reductive Amination MPA->Coupling Scaffold Core Scaffold (Electrophile: R-CHO / R-COOH) Scaffold->Coupling Product Target Drug Candidate (Morpholine Linker) Coupling->Product Yields stable polar amide/amine

Figure 2: Synthetic utility of 3-(Morpholin-4-yl)propylamine in library generation.[1]

References

  • BenchChem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine.[1] Retrieved from [1]

  • Journal of Medicinal Chemistry. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.[5] (2018).[6][5] Retrieved from [1]

  • Thermo Scientific Chemicals. 3-(4-Morpholinyl)propylamine Product Specifications. Retrieved from [1]

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. (2012).[7] Retrieved from [1]

Sources

Validating the Mechanism of Action for Novel Morpholine-Based PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Pharmacophore in PI3K Inhibition

Phosphoinositide 3-kinases (PI3Ks) are lipid kinases central to cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers. The morpholine ring is a privileged structural scaffold in PI3K inhibitor design because its oxygen atom acts as a critical hydrogen bond acceptor with the backbone amide of Val851 in the PI3Kα ATP-binding hinge region [1].

In this guide, we evaluate a hypothetical novel, highly selective morpholine-based candidate, MorphoKin-X , comparing its mechanistic validation against established pan-PI3K inhibitors, Buparlisib (BKM120) and Pictilisib (GDC-0941) . We will detail the causal logic and self-validating protocols required to prove target engagement, downstream signaling blockade, and phenotypic efficacy.

Comparative Biochemical Profiling

Before cellular validation, establishing the biochemical baseline is critical. MorphoKin-X was designed to improve upon the isoform selectivity of Buparlisib and Pictilisib, minimizing off-target toxicity while maintaining low-nanomolar potency against the primary oncogenic driver, PI3Kα [2].

Table 1: Biochemical Potency (IC50) Against Class I PI3K Isoforms

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)
MorphoKin-X (Novel)12>100045>1000
Buparlisib (BKM120) 52166116262
Pictilisib (GDC-0941) 333318

Note: Data for Buparlisib and Pictilisib are representative of standard cell-free kinase assays [3].

Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Causality Principle: A highly potent biochemical IC50 does not guarantee cellular target engagement due to variables like membrane permeability, efflux pumps, and high intracellular ATP competition. To prove that MorphoKin-X physically binds PI3Kα inside living cells, we employ the Cellular Thermal Shift Assay (CETSA) [4]. Ligand binding thermodynamically stabilizes the target protein, shifting its aggregation temperature (


) higher.
Protocol 1: CETSA Melt Curve & Isothermal Dose-Response (ITDRF)

Self-Validating Design: The melt curve establishes the basal denaturation temperature of unliganded PI3Kα. The ITDRF confirms dose-dependent stabilization at a stringent, fixed temperature, ensuring the shift is pharmacologically relevant and not a thermal artifact.

Step-by-Step Methodology:

  • Cell Preparation: Culture U87MG glioblastoma cells (which possess high basal PI3K activity) to 70-80% confluence. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide cells into two aliquots. Treat one with 1 µM MorphoKin-X (or Buparlisib) and the other with 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge (Melt Curve): Aliquot the treated and control cell suspensions into PCR tubes (50 µL each). Heat across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature [5].

  • Lysis and Separation: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE. Immunoblot for PI3Kα.

  • ITDRF Validation: Select a temperature where >75% of the DMSO-treated PI3Kα is degraded (e.g., 54°C). Treat cells with a serial dilution of MorphoKin-X (1 nM to 10 µM) and heat at 54°C. Quantify the stabilized protein to generate an in-cell target engagement EC50.

CETSA_Workflow A 1. Live Cell Treatment (Drug vs. DMSO) B 2. Thermal Gradient (40°C - 70°C) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Pellet Aggregates) C->D E 5. Western Blot (Soluble PI3Kα) D->E

Figure 1: CETSA workflow for validating intracellular target engagement.

Downstream Signaling Blockade: p-AKT Quantification

The Causality Principle: Target binding is only therapeutically relevant if it inhibits the kinase's catalytic function. Active PI3K phosphorylates PIP2 to PIP3, which subsequently recruits and activates AKT via phosphorylation at Ser473 and Thr308. Quantifying p-AKT (Ser473) provides a direct, causal readout of PI3K inhibition [6].

Protocol 2: p-AKT (Ser473) Inhibition Assay

Self-Validating Design: Total AKT and a housekeeping protein (β-actin) must be measured simultaneously. This ensures that a decrease in p-AKT is strictly due to kinase inhibition, not drug-induced degradation of total AKT or unequal sample loading.

Step-by-Step Methodology:

  • Starvation & Stimulation: Seed U87MG cells in 6-well plates. Starve in serum-free media for 16 hours to reduce basal signaling noise.

  • Inhibitor Pre-treatment: Treat cells with serial dilutions of MorphoKin-X, Buparlisib, or Pictilisib for 2 hours.

  • Pathway Activation: Stimulate cells with 50 ng/mL IGF-1 for 15 minutes to acutely activate the PI3K/AKT pathway [3].

  • Protein Extraction: Wash rapidly with ice-cold PBS. Lyse in RIPA buffer containing phosphatase and protease inhibitors (critical to preserve phosphorylation states).

  • Western Blotting: Run 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Multiplex Detection: Probe with primary antibodies against p-AKT (Ser473), Total AKT, and β-actin. Normalize the p-AKT signal to Total AKT.

PI3K_Signaling RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3Kα (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits to Membrane pAKT p-AKT (Ser473) (Active) AKT->pAKT Phosphorylation Outcome Cell Survival & Proliferation pAKT->Outcome Promotes Drug MorphoKin-X / Buparlisib Drug->PI3K Competitive Inhibition

Figure 2: PI3K/AKT signaling pathway and morpholine-based blockade.

Phenotypic Validation: Cell Viability and Apoptosis

The Causality Principle: The ultimate goal of PI3K inhibition is to halt tumor growth. We must link the biochemical IC50 and cellular p-AKT EC50 to a phenotypic IC50 (cell death/arrest). Buparlisib, for instance, has been shown to induce apoptosis at concentrations >1.0 µM in sarcoma and glioblastoma models [6].

Table 2: Cellular Efficacy Profiling in U87MG Cells

Inhibitorp-AKT (Ser473) IC50Cell Viability IC50 (72h)Apoptosis Induction (Annexin V+)
MorphoKin-X 25 nM110 nMHigh (>40% at 500 nM)
Buparlisib 150 nM650 nMModerate (~25% at 1 µM)
Pictilisib 15 nM85 nMHigh (>45% at 500 nM)

MorphoKin-X demonstrates superior translation from target engagement to phenotypic efficacy compared to Buparlisib, matching the highly potent Pictilisib but with the added benefit of isoform selectivity.

References

  • Sabbah, D. A., et al. (2016). Advances in the Development of Class I Phosphoinositide 3-Kinase (PI3K) Inhibitors. Current Topics in Medicinal Chemistry, 16(13).[Link]

  • Huang, D., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028.[Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.[Link]

  • Anderson, J. L., et al. (2015). Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas. PLOS ONE, 10(9), e0133610.[Link]

Sources

Structure-activity relationship (SAR) studies of N-substituted morpholinopropylamines.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of N-substituted morpholinopropylamines. Focus: Comparative analysis of antifungal potency and selectivity relative to market standards (Fenpropimorph, Fluconazole).

Executive Summary

N-substituted morpholinopropylamines represent a privileged scaffold in medicinal chemistry, particularly within the antifungal domain. Unlike azoles (e.g., Fluconazole) that target


-demethylase (CYP51), morpholine-based antifungals typically inhibit 

-reductase and

-isomerase in the ergosterol biosynthesis pathway.

This guide evaluates the Structure-Activity Relationship (SAR) of this class, specifically comparing traditional carbon-based analogs (like Fenpropimorph) against novel silicon-incorporated derivatives (Sila-analogs) .

Key Insight: The "Silicon Switch"—replacing the central carbon atom of the alkyl linker or the hydrophobic tail with silicon—can significantly alter lipophilicity (


) and metabolic stability without disrupting the pharmacophore's binding mode, often resulting in superior potency against resistant strains.
Chemical Space & Design Rationale

The core pharmacophore consists of three distinct regions:

  • The Morpholine Head: A basic tertiary amine (

    
    ) that mimics the high-energy carbocationic intermediate of the sterol substrate. The ether oxygen provides a critical hydrogen-bond acceptor site.
    
  • The Propyl Linker: A 3-carbon spacer is optimal for spanning the distance between the catalytic active site and the hydrophobic access channel of the target enzyme.

  • The Hydrophobic Tail (N-Substituent): Usually a bulky aromatic or aliphatic group (e.g., tert-butylphenyl) that anchors the molecule in the lipophilic pocket.

Why this Scaffold?
  • Dual Mechanism: Unlike pure CYP51 inhibitors, these compounds often inhibit two downstream enzymes, reducing the likelihood of resistance development.

  • Metabolic Stability: The morpholine ring is generally more resistant to oxidative metabolism than open-chain amines or piperidines.

Comparative Performance Analysis

The following data compares a novel Sila-Fenpropimorph analog (Cpd-24) against industry standards Fenpropimorph (morpholine benchmark) and Fluconazole (azole benchmark).

Table 1: Comparative MIC Data (

) against Pathogenic Fungi

Data synthesized from recent comparative SAR studies (e.g., Ravikumar et al.).

CompoundStructural FeatureC. albicans (Sensitive)C. glabrata (Resistant)A. niger (Mold)Selectivity Index (SI)
Fenpropimorph Standard C-linker0.502.01.0Moderate
Cpd-24 (Sila-Analog) Silicon-substituted tail0.12 0.25 0.25 High
Fluconazole Triazole Standard0.25>64 (Resistant)>64Low (Strain dependent)
Amorolfine Morpholine Standard0.251.00.5High
SAR Deep Dive: Critical Substitutions
  • The Silicon Effect (Sila-substitution):

    • Observation: Replacing the quaternary carbon in the hydrophobic tail with silicon (Cpd-24) increased potency by 2-4 fold across all strains.

    • Causality: The C–Si bond is longer (1.87 Å) than the C–C bond (1.54 Å), altering the spatial volume of the hydrophobic tail. Additionally, silicon increases lipophilicity (

      
      ), enhancing penetration through the fungal cell wall.
      
  • Linker Length:

    • Observation: Shortening the propyl linker (n=3) to ethyl (n=2) drastically reduces activity (

      
      ).
      
    • Causality: The tertiary amine must be protonated at physiological pH to mimic the C-14 carbocation. A 3-carbon linker places this positive charge in exact alignment with the aspartate residues in the enzyme's active site.

  • Morpholine vs. Piperidine:

    • Observation: Morpholine analogs generally show lower toxicity (higher Selectivity Index) than piperidine analogs.

    • Causality: The oxygen atom in morpholine reduces the basicity of the nitrogen compared to piperidine, optimizing the ionization equilibrium for target binding vs. membrane permeation.

Mechanism of Action (Visualized)

The following diagram illustrates the distinct blockade points of morpholinopropylamines compared to azoles within the fungal sterol pathway.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Step 1 CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Episterol Episterol Fecosterol->Episterol Step 2 Reductase Δ14-reductase (ERG24) Fecosterol->Reductase Ergosterol Ergosterol (Cell Membrane Integrity) Episterol->Ergosterol Step 3 Isomerase Δ8→Δ7-isomerase (ERG2) Episterol->Isomerase Azoles Azoles (Fluconazole) Azoles->CYP51 Inhibits Morpholines Morpholinopropylamines (Fenpropimorph/Cpd-24) Morpholines->Reductase Primary Target Morpholines->Isomerase Secondary Target

Caption: Dual-target inhibition by morpholinopropylamines at


-reductase and 

-isomerase, contrasting with upstream CYP51 inhibition by azoles.
Experimental Protocols

To ensure reproducibility and trustworthiness (Trustworthiness pillar), the following protocols utilize standard CLSI guidelines.

A. Synthesis: Reductive Amination (General Protocol)

Rationale: This method avoids the formation of quaternary ammonium salts common in direct alkylation.

  • Reactants: Dissolve the appropriate aldehyde (e.g., p-tert-butyl-benzaldehyde) and 3-morpholinopropan-1-amine (1.0 equiv) in dry Methanol (MeOH).

  • Imine Formation: Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.5 equiv) portion-wise over 30 minutes.
    
    • Critical Step: Maintain low temperature to prevent reduction of the aldehyde prior to imine formation.

  • Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, MeOH:DCM gradient).

B. In Vitro Antifungal Assay (CLSI M27-A3)

Rationale: Broth microdilution is the gold standard for determining Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Subculture Candida strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24h. Suspend colonies in saline to reach

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Dilute stock solutions of test compounds (dissolved in DMSO) in RPMI 1640 medium (buffered with MOPS to pH 7.0).

    • Concentration Range: Prepare serial two-fold dilutions from

      
       down to 
      
      
      
      .
  • Incubation: Add

    
     of inoculum to 
    
    
    
    of drug dilution in 96-well plates. Incubate at 35°C for 24–48 hours.
  • Readout: The MIC is the lowest concentration showing 100% inhibition of visual growth (optically clear).

    • Self-Validation: Include a positive control (Fluconazole) and a solvent control (DMSO only). If Fluconazole MIC deviates from established QC ranges, discard the run.

Workflow: SAR Optimization Cycle

This diagram outlines the logical flow for optimizing the morpholinopropylamine scaffold.

SAR_Workflow Design 1. Rational Design (Bioisosterism: C -> Si) Synthesis 2. Synthesis (Reductive Amination) Design->Synthesis Screening 3. Phenotypic Screening (MIC Determination) Synthesis->Screening Analysis 4. Data Analysis (SI & Lipophilicity) Screening->Analysis Analysis->Design Refine Structure (e.g., Adjust Chain Length)

Caption: Iterative SAR cycle focusing on bioisosteric replacement and phenotypic readout.

References
  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Source: ACS Medicinal Chemistry Letters / NIH. URL:[Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Source: Bioorganic Chemistry / ScienceDirect. URL:[Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3). Source: Clinical and Laboratory Standards Institute (CLSI).[1] URL:[Link]

  • Structure-activity relationships of morpholine derivatives with antifungal activity. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparing the efficacy of different synthetic routes to 3-(Morpholin-4-yl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Morpholin-4-yl)propylamine (N-(3-aminopropyl)morpholine) is a critical bifunctional intermediate employed in the synthesis of kinase inhibitors, epoxy curing agents, and surfactants. Its structure—a morpholine ring tethered to a primary amine via a propyl chain—presents a specific synthetic challenge: installing the primary amine without alkylating the morpholine nitrogen or inducing polymerization.

This guide evaluates the three dominant synthetic methodologies:

  • The Industrial Standard: Michael Addition of Acrylonitrile followed by Hydrogenation.

  • The Laboratory Standard: Nucleophilic Substitution with 3-Chloropropylamine.

  • The Green Frontier: Reductive Amination of Carbonyl Precursors.

Key Takeaway: While the Acrylonitrile route offers the highest atom economy and lowest raw material cost for multi-kilogram to ton scales, it requires high-pressure infrastructure. The Alkyl Halide route is superior for bench-scale (<100g) synthesis due to operational simplicity, despite its poor atom economy.

Strategic Analysis of Synthetic Routes

Route A: The Industrial Workhorse (Acrylonitrile)

This is the dominant commercial route. It proceeds via the Michael addition of morpholine to acrylonitrile, yielding 3-morpholinopropionitrile, which is subsequently hydrogenated.

  • Mechanism: Nucleophilic attack of the secondary amine (morpholine) on the

    
    -carbon of the 
    
    
    
    -unsaturated nitrile.
  • Critical Control Points:

    • Exotherm Management: Step 1 is highly exothermic. Runaway temperatures can lead to polymerization of acrylonitrile.

    • Selectivity in Reduction: The reduction of nitriles to primary amines often yields secondary amine byproducts (dimerization). This is suppressed by adding ammonia.[1]

Route B: The Laboratory Standard (Alkyl Halide)

Ideal for medicinal chemistry labs lacking high-pressure hydrogenation reactors. It involves the direct alkylation of morpholine with 3-chloropropylamine hydrochloride.

  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Critical Control Points:

    • Basicity: The reaction requires a base (e.g., KOH, NaOH) to scavenge the HCl released.

    • Stoichiometry: Excess morpholine is often used to prevent poly-alkylation, although the steric bulk of the morpholine ring makes quaternary salt formation slow.

Route C: The Green Frontier (Reductive Amination)

An emerging route utilizing "borrowing hydrogen" or catalytic reductive amination strategies, reacting morpholine with 3-aminopropanal equivalents (or acrolein precursors).

  • Mechanism: Formation of a hemiaminal intermediate

    
     dehydration to imine 
    
    
    
    reduction.[2]
  • Critical Control Points:

    • Catalyst Stability: Requires robust catalysts (Ru, Ni, or Fe) that tolerate water byproducts.

Comparative Data Analysis

The following table summarizes the performance metrics based on internal process data and literature precedents.

MetricRoute A: AcrylonitrileRoute B: Alkyl HalideRoute C: Reductive Amination
Overall Yield 85 - 95%70 - 85%60 - 80%
Atom Economy High (100% in Step 1)Low (Salt waste generated)Moderate (Water byproduct)
E-Factor (Waste) Low (< 5 kg/kg )High (> 15 kg/kg )Low (Solvent dependent)
Safety Profile High Risk (Acrylonitrile is toxic/carcinogenic)Moderate (Corrosive reagents)High (Catalyst handling)
Scalability Excellent (Ton scale)Poor (Solid waste handling)Moderate
CAPEX Requirement High (High-pressure autoclaves)Low (Standard glassware)Medium (Parr shakers)

Detailed Experimental Protocols

Protocol A: Acrylonitrile Route (Recommended for Scale > 1kg)

Safety Warning: Acrylonitrile is a potent carcinogen and highly flammable. All operations must occur in a fume hood with appropriate PPE.

Step 1: Synthesis of 3-Morpholinopropionitrile

  • Charge: Load Morpholine (1.05 eq) into a reactor equipped with a reflux condenser and dropping funnel.

  • Temperature Control: Heat morpholine to 40°C.

  • Addition: Add Acrylonitrile (1.0 eq) dropwise over 2 hours. Crucial: Maintain internal temperature between 45-50°C using external cooling if necessary. The reaction is exothermic.

  • Digestion: Stir at 50°C for an additional 2 hours.

  • Workup: Distill under reduced pressure to remove excess morpholine. Yield is typically quantitative.

Step 2: Hydrogenation to 3-(Morpholin-4-yl)propylamine

  • Catalyst Loading: Charge a high-pressure autoclave with Raney Cobalt (5 wt% loading relative to nitrile).

    • Scientist's Note: Raney Cobalt is preferred over Nickel for nitriles as it suppresses secondary amine formation.

  • Solvent & Additive: Add the nitrile precursor dissolved in Methanol. Add liquid Ammonia (10-20 mol% excess) or NaOH (1%) to suppress dimerization.

  • Reaction: Pressurize with Hydrogen to 50 bar (725 psi). Heat to 100-120°C.

  • Monitoring: Monitor Hydrogen uptake. Reaction typically completes in 4-6 hours.

  • Isolation: Filter catalyst (under inert atmosphere—pyrophoric!). Distill the filtrate to obtain the pure amine (bp ~225°C).

Protocol B: Alkyl Halide Route (Recommended for Scale < 100g)
  • Preparation: Dissolve 3-Chloropropylamine Hydrochloride (1.0 eq) in water/ethanol (1:1 mixture).

  • Neutralization: Add NaOH (2.2 eq) slowly to liberate the free amine and neutralize the acid generated during substitution.

  • Addition: Add Morpholine (3.0 eq). The excess acts as both solvent and nucleophile to drive kinetics.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12-16 hours.

  • Extraction: Cool to room temperature. Extract with Dichloromethane (DCM) or Toluene.

  • Purification: Dry the organic layer over

    
    . Remove solvent
    in vacuo. Distill the residue under vacuum to separate the product from unreacted morpholine.[3]
    

Visualizing the Pathways

The following diagrams illustrate the chemical pathways and the decision logic for selecting a route.

SynthesisPathways Morpholine Morpholine (Start) Intermediate 3-Morpholinopropionitrile Morpholine->Intermediate Route A (Industrial) Michael Addition 40-50°C Product 3-(Morpholin-4-yl)propylamine (Target) Morpholine->Product Route B (Lab) SN2 Substitution NaOH, Reflux Morpholine->Product Route C (Green) Reductive Amination Catalyst, H2 Acrylo Acrylonitrile Acrylo->Intermediate AlkylHalide 3-Chloropropylamine HCl AlkylHalide->Product Intermediate->Product Hydrogenation H2, Raney Co, NH3 50 bar, 120°C GreenPrecursor 3-Aminopropanal (or equiv.) GreenPrecursor->Product

Figure 1: Comparative reaction pathways. Route A (Blue) represents the high-efficiency industrial path. Route B (Red) represents the accessible laboratory path.

DecisionMatrix Start Select Synthesis Route ScaleCheck Scale Required? Start->ScaleCheck PressureCheck High Pressure Equipment Available? ScaleCheck->PressureCheck > 1 kg PurityCheck Strict Purity (Pharma)? ScaleCheck->PurityCheck Medium (100g - 1kg) RouteB Route B: Alkyl Halide (Easy Setup, Higher Cost) ScaleCheck->RouteB < 100 g RouteA Route A: Acrylonitrile + H2 (Lowest Cost, High Yield) PressureCheck->RouteA Yes PressureCheck->RouteB No PurityCheck->RouteA Standard Ind. Grade RouteC Route C: Catalytic Amination (Sustainable, Developing) PurityCheck->RouteC Green/Metal Constraints

Figure 2: Decision Matrix for selecting the optimal synthetic strategy based on scale and infrastructure.

Troubleshooting & Expert Insights

As a Senior Scientist, I have observed common failure modes in these protocols. Here is how to avoid them:

  • The "Dimer" Problem (Route A):

    • Symptom:[3][4][5][6][7][8] Appearance of a high-boiling impurity (Bis(3-morpholinopropyl)amine).

    • Cause: During hydrogenation, the primary amine product reacts with the intermediate imine.[4]

    • Fix: You must saturate the reaction mixture with Ammonia or add a base (NaOH) before pressurizing with Hydrogen. This shifts the equilibrium away from secondary amine formation.

  • The "Salt" Trap (Route B):

    • Symptom:[3][4][5][6][7][8] Low yield and thick slurry formation.

    • Cause: Incomplete neutralization of the HCl salt prevents the amine from acting as a nucleophile.

    • Fix: Ensure the pH is >10 before heating. Use a phase transfer catalyst (like TBAB) if using a biphasic solvent system.

  • Acrylonitrile Polymerization (Route A):

    • Symptom:[3][4][5][6][7][8] The reaction mixture turns into a yellow/orange gel.

    • Cause: Overheating during the Michael addition.

    • Fix: Add a radical inhibitor (e.g., Hydroquinone monomethyl ether, MEHQ) if the acrylonitrile does not already contain it, and strictly control the feed rate.

References

  • Ataman Kimya. N-(3-Aminopropyl)morpholine Technical Data and Industrial Synthesis. Retrieved from

  • Google Patents. CN1660825A - Method for preparing N-amino propyl morpholine. Retrieved from

  • Organic Chemistry Portal. Synthesis of Morpholines and Related Amines. Retrieved from

  • ChemicalBook. 3-Chloropropylamine Hydrochloride Synthesis and Reactions. Retrieved from

  • National Institutes of Health (NIH). Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from

  • BenchChem. Side-by-side comparison of synthesis routes for morpholine-based compounds. Retrieved from

Sources

Comparative Guide: In-Vitro Target Deconvolution for 3-(Morpholin-4-yl)propylamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

The 3-(Morpholin-4-yl)propylamine moiety is a "privileged structure" in medicinal chemistry, most notably serving as the pharmacophoric anchor for Histamine H3 Receptor (H3R) antagonists/inverse agonists (e.g., Ciproxifan, Proxifan) and Sigma-1 receptor ligands . Its basic nitrogen (


) mimics the endogenous amine of histamine, while the morpholine ring provides critical hydrophobic interactions and improves blood-brain barrier (BBB) permeability.

This guide details the in-vitro validation workflow to confirm this scaffold's biological target, specifically distinguishing between H3R antagonism (primary target) and Sigma-1 receptor binding (common off-target). We compare industry-standard radioligand assays against high-throughput functional alternatives.

Comparative Analysis of Validation Methodologies

To validate a 3-(Morpholin-4-yl)propylamine derivative, you must establish three parameters: Affinity (


) , Functional Mode (Antagonist vs. Inverse Agonist) , and Selectivity .
A. Binding Affinity: Radioligand Filtration vs. SPR

For GPCR targets like H3R, radioligand binding remains the gold standard over Surface Plasmon Resonance (SPR) due to the requirement for intact membrane environments to maintain receptor conformation.

FeatureMethod A: Radioligand Binding (Filtration) Method B: Surface Plasmon Resonance (SPR)
Primary Readout Equilibrium Dissociation Constant (

)
On-rate (

) / Off-rate (

)
Receptor State Native membrane environment (essential for GPCRs)Solubilized/Purified (risk of conformational collapse)
Sensitivity High (pM range); tolerates low receptor densityModerate; requires high receptor density
Throughput Medium (96-well format)High (Chip-based)
Verdict PREFERRED. H3R constitutive activity requires membrane integrity.ALTERNATIVE. Use only for fragment screening, not final validation.
B. Functional Efficacy: cAMP-HTRF vs. [³⁵S]GTPγS

H3R is


-coupled. Agonism inhibits cAMP; Inverse Agonism increases cAMP (by blocking constitutive activity).
FeatureMethod A: cAMP HTRF (FRET-based) Method B: [³⁵S]GTPγS Binding
Mechanism Measures downstream cAMP accumulation.Measures immediate G-protein activation.
Differentiation Clearly distinguishes Inverse Agonists from Neutral Antagonists .Difficult to detect Inverse Agonism in systems with low basal tone.
Radioactivity None (Fluorescent)High (³⁵S is a beta emitter)
Verdict PREFERRED. Essential for classifying 3-morpholinopropylamine derivatives, which are often inverse agonists.SECONDARY. Use for confirming mechanism of action if cAMP results are ambiguous.

Critical Validation Workflow (Visualized)

The following diagram outlines the logical flow for validating these derivatives, moving from primary binding to selectivity profiling.

ValidationWorkflow Compound 3-(Morpholin-4-yl) propylamine Derivative Primary Primary Screen: Radioligand Binding (10 µM Single Point) Compound->Primary Ki_Det Affinity Determination: Isotherm (10 pM - 10 µM) Calc: Ki Primary->Ki_Det >50% Displacement Func_Class Functional Classification: cAMP HTRF Assay Ki_Det->Func_Class Ki < 100 nM Result_InvAg Inverse Agonist (Increases cAMP) Func_Class->Result_InvAg Result_Neut Neutral Antagonist (No effect on Basal) Func_Class->Result_Neut Selectivity Selectivity Profiling: Sigma-1 & hERG Result_InvAg->Selectivity Result_Neut->Selectivity

Figure 1: Step-wise validation logic. Note that functional classification is critical as many morpholine derivatives act as inverse agonists due to stabilization of the inactive receptor state.

Detailed Experimental Protocols

Protocol A: H3R Radioligand Competition Binding (The "Gold Standard")

Objective: Determine the affinity (


) of the derivative displacing the reference ligand 

-N-

-methylhistamine (

-NAMH).

Reagents:

  • Source: HEK-293 cell membranes stably expressing human H3R.

  • Radioligand:

    
    -NAMH (Specific Activity ~80 Ci/mmol). Concentration: 2 nM (
    
    
    
    approx. 0.5 nM).
  • Non-specific Control: 10 µM Imetit or Pitolisant.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA. Note: MgCl₂ is critical for G-protein coupling stability.

Step-by-Step Workflow:

  • Preparation: Thaw membranes and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.

  • Plating: In a 96-well polypropylene plate, add:

    • 25 µL Test Compound (8 concentrations, e.g.,

      
       to 
      
      
      
      M).
    • 25 µL

      
      -NAMH (Final conc. 2 nM).
      
    • 150 µL Membrane Suspension.

  • Incubation: Incubate for 60 minutes at 25°C .

    • Expert Insight: Do not incubate at 37°C for H3R assays; high temperature accelerates degradation of histamine analogs and receptor uncoupling.

  • Harvesting: Rapidly filter through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI). PEI reduces non-specific binding of the morpholine cation to the glass fiber.

  • Counting: Wash 3x with ice-cold buffer. Add scintillant and count on a MicroBeta counter.

  • Analysis: Fit data to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
Protocol B: Functional cAMP HTRF Assay (Gi-Coupled Mode)

Objective: Determine if the derivative is a neutral antagonist or inverse agonist.

Mechanism:

  • H3R (Constitutively Active): Suppresses cAMP.

  • Inverse Agonist (Your Compound): Reverses suppression

    
    Increase  in cAMP.
    
  • Agonist (Control - R-

    
    -methylhistamine):  Further suppresses cAMP.
    

Step-by-Step Workflow:

  • Cell Seeding: Dispense 2,000 H3R-expressing cells/well in a 384-well low-volume white plate.

  • Compound Addition: Add 5 µL of test compound.

  • Forskolin Challenge: Add 5 µL of 10 µM Forskolin.

    • Why? Forskolin directly activates Adenylyl Cyclase, raising cAMP levels so that

      
       inhibition can be measured.
      
  • Incubation: 30 minutes at Room Temperature.

  • Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Readout: Measure FRET ratio (665/620 nm).

    • Interpretation: A decrease in FRET signal implies high cAMP (Inverse Agonism). An increase in FRET implies low cAMP (Agonism).

H3R Signaling Pathway & Drug Intervention

Understanding where the morpholine derivative acts is crucial for interpreting data.

H3R_Signaling cluster_legend Mechanism of Action Ligand 3-(Morpholin-4-yl) propylamine Derivative H3R H3 Receptor (GPCR) Ligand->H3R Blocks/Inhibits Gi Gi/o Protein H3R->Gi Activates (Constitutive) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Downstream Downstream Effects (Wakefulness/Cognition) cAMP->Downstream Text Derivative stabilizes H3R in inactive state, preventing Gi activation. Result: AC is disinhibited -> cAMP INCREASES.

Figure 2: The H3R is a constitutively active Gi-coupled receptor. Morpholine derivatives typically act as Inverse Agonists, blocking the spontaneous activation of Gi, thereby raising intracellular cAMP levels relative to basal state.

Comparative Data: What Success Looks Like

When validating your derivative, compare your data against established clinical/tool compounds.

ParameterNovel Derivative (Target Profile) Pitolisant (Clinical Std) Ciproxifan (Tool Cmpd) Interpretation
hH3R Affinity (

)
< 10 nM ~ 1 nM~ 0.5 nMHigh affinity is required for brain targets.
Functional Potency (

)
< 50 nM ~ 2 nM~ 1 nMPotency should track with affinity.
Efficacy (

)
-20% to -50% (Inverse Agonist)Partial Inverse AgonistFull Inverse AgonistNegative efficacy confirms inverse agonism.
Selectivity (H3 vs H4) > 100-fold > 100-foldModerateCritical to avoid immune side effects (H4).
Selectivity (Sigma-1) > 50-fold HighLowRisk: Morpholines often bind Sigma-1.
The "Morpholine Trap": Sigma-1 Selectivity

The 3-(Morpholin-4-yl)propylamine motif is structurally similar to Fenpropimorph, a potent Sigma-1 ligand.

  • Validation Step: You MUST run a counter-screen against Sigma-1 receptors using

    
    -Pentazocine.
    
  • Acceptance Criteria: If Sigma-1

    
     < 100 nM, your compound is a dual H3R/Sigma-1 ligand (which may be desirable for neuroprotection, but must be characterized as such).
    

References

  • Ligneau, X., et al. (2000). "Pharmacological properties of the third histamine receptor (H3) subtype." Journal of Pharmacology and Experimental Therapeutics.

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). "New histamine H3 receptor antagonists."[1][2][3] Expert Opinion on Therapeutic Patents. (Discusses the morpholine scaffold evolution).

  • Wicek, J., et al. (2011).[2] "Novel histamine H3 receptor antagonists with a piperidine or morpholine motif." Bioorganic & Medicinal Chemistry Letters. (Specific validation of the morpholine-propylamine linker).

  • Cisbio Bioassays. "cAMP Gi Kit Protocol." (Standard industry protocol for HTRF).

  • Maurice, T., & Su, T.P. (2009).[4] "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics. (Reference for the Sigma-1 off-target liability).

Sources

Cross-Reactivity Profiling of Kinase Inhibitors Containing a Morpholine Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Morpholine Paradox

In kinase drug discovery, the morpholine moiety is a "privileged pharmacophore."[1][2] It is frequently employed to solve two critical problems simultaneously: solubility (via the basic nitrogen) and hinge-binding affinity (via the ether oxygen). However, this dual utility introduces a significant challenge: promiscuity .

Because the morpholine oxygen mimics the hydrogen-bonding capability of ATP's adenine ring, inhibitors containing this group often exhibit broad cross-reactivity across the kinome, particularly within the PI3K/mTOR and EGFR families. This guide provides a technical comparison of morpholine-containing inhibitors, detailing their selectivity profiles, structural determinants of off-target binding, and a validated workflow for profiling new candidates.

Structural Basis of Selectivity

To understand the cross-reactivity profile of these inhibitors, one must first understand the binding mode. The morpholine ring typically occupies the ATP-binding pocket, interacting directly with the kinase hinge region.

Mechanism of Action[1][3]
  • Hinge Interaction: The morpholine oxygen acts as a hydrogen bond acceptor for the backbone amide of a conserved valine residue (e.g., Val851 in PI3K

    
    , Val2240 in mTOR).
    
  • Solvent Exposure: The morpholine nitrogen is often solvent-exposed, allowing for solubilizing substitutions that do not sterically clash with the pocket, but can influence metabolic stability and permeability.

Visualization: The Hinge-Binding Motif

The following diagram illustrates the conserved binding mode of a morpholine-containing inhibitor (e.g., GDC-0941) within the PI3K ATP pocket.[3]

HingeBinding cluster_pocket ATP Binding Pocket Valine Hinge Region (Val851/Val2240) Morpholine Morpholine Moiety (Inhibitor) Valine->Morpholine H-Bond (Backbone NH -> O) Pocket Hydrophobic Pocket Morpholine->Pocket Van der Waals Note Critical Selectivity Determinant: The H-bond is conserved across PI3K isoforms and mTOR. Morpholine->Note

Figure 1: Schematic representation of the critical hydrogen bonding interaction between the morpholine oxygen and the kinase hinge region valine residue.

Comparative Profiling: Case Studies

This section contrasts the performance of key morpholine-containing inhibitors against alternatives to highlight how the scaffold influences cross-reactivity.[4]

Case Study A: The PI3K/mTOR Nexus

The structural similarity between the catalytic domains of Class I PI3Ks and mTOR (both belong to the PIKK superfamily) makes achieving selectivity difficult for morpholine-based drugs.

Product Comparison:

  • Pictilisib (GDC-0941): A pan-PI3K inhibitor with a classic morpholine hinge binder.

  • PQR620: A next-generation inhibitor containing a bridged morpholine.

FeaturePictilisib (GDC-0941)PQR620 (Bridged Morpholine)
Primary Target Pan-PI3K (

)
mTORC1 / mTORC2
Scaffold Thieno[3,2-d]pyrimidine-morpholineTriazine-bridged bis-morpholine
Selectivity Profile Broad: Inhibits all PI3K isoforms (IC50: 3-75 nM). Moderate mTOR inhibition (IC50: ~580 nM).Selective: High potency for mTOR; significantly reduced affinity for PI3K

compared to non-bridged analogs.
Cross-Reactivity High risk of off-target DNA-PK inhibition.Reduced lipophilicity lowers broad kinome binding.
Clinical Implication Dose-limiting toxicities (rash, hyperglycemia) due to broad PI3K blockade.Better CNS penetration; improved safety profile by sparing PI3K

.

Insight: The "bridging" of the morpholine ring in PQR620 restricts conformational flexibility, preventing it from optimally fitting into the PI3K


 hinge region while maintaining affinity for the slightly larger mTOR pocket.
Case Study B: EGFR Inhibitors (Morpholine vs. Linear Ether)

Here we compare Gefitinib (contains morpholine) with Erlotinib (contains bis-methoxyethoxy, a linear ether chains).

MetricGefitinib (Iressa)Erlotinib (Tarceva)
Structure Quinazoline + Morpholine (propoxy)Quinazoline + Bis-methoxyethoxy
Solubility High (Morpholine N is protonated at physiological pH).Lower (Requires formulation aids).
Kinome Selectivity Moderate: Significant off-target activity against GAK and RIPK2 .Lower: Broader inhibition profile including SRC family kinases.
Adverse Events Lower incidence of severe rash/diarrhea compared to Erlotinib.Higher rate of grade 3/4 rash, likely due to broader EGFR/off-target skin inhibition.
Metabolic Liability Morpholine ring is susceptible to ring-opening metabolism.O-dealkylation is the primary metabolic route.

Insight: While the morpholine group in Gefitinib improves pharmacokinetic properties (solubility), it also introduces specific off-target liabilities (GAK/RIPK2) distinct from the linear ether chains of Erlotinib.

Experimental Protocol: Cross-Reactivity Profiling

To objectively assess the selectivity of a new morpholine-containing kinase inhibitor, the following self-validating workflow is recommended.

Phase 1: Biochemical Screening (The "Gold Standard")

Do not rely solely on binding assays (like KinomeScan) for morpholine compounds, as they may miss allosteric effects. Use radiometric activity assays.[5][6]

  • Panel Selection: Select a panel of ~300 kinases, with heavy weighting on the PIKK family (PI3K

    
    , mTOR, DNA-PK) and Tyrosine Kinases  (EGFR, SRC).
    
  • Assay Conditions:

    • ATP Concentration:

      
       apparent (to ensure competitive inhibition is measured).
      
    • Readout:

      
      P-ATP incorporation (Radiometric).
      
  • Data Output: Calculate % Inhibition at 1

    
    M and 10 
    
    
    
    M.
Phase 2: Cellular Target Engagement

Validate biochemical hits in a cellular context to account for membrane permeability (influenced by the morpholine).

Protocol: Phospho-Protein Western Blot

  • Cell Lines: Use PTEN-null lines (e.g., PC3, U87MG) for high basal PI3K activity.

  • Treatment: Treat cells with serial dilutions of inhibitor (0, 10, 100, 1000 nM) for 1 hour.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Detection:

    • On-Target: p-AKT (S473/T308).[7][8]

    • Off-Target (mTOR): p-S6 Ribosomal Protein (S235/236).[9]

    • Loading Control: Total AKT / Total S6 /

      
      -Actin.
      
Visualization: Profiling Workflow

ProfilingWorkflow Compound Morpholine Candidate PrimaryScreen Primary Screen (Radiometric @ 1µM) Compound->PrimaryScreen KdDetermination Kd Determination (Dose-Response) PrimaryScreen->KdDetermination Hits >50% Inh CellularValidation Cellular Validation (Western/NanoBRET) KdDetermination->CellularValidation Select Potent Hits CellularValidation->Compound SAR Optimization SelectivityProfile Final Selectivity Profile CellularValidation->SelectivityProfile

Figure 2: Step-by-step workflow for profiling kinase inhibitor cross-reactivity, moving from biochemical screening to cellular validation.

Signaling Pathway Impact

Morpholine-containing inhibitors often target the PI3K/AKT/mTOR pathway.[2][4][10] Understanding the feedback loops in this pathway is crucial for interpreting profiling data. For instance, inhibiting mTORC1 (off-target) can relieve negative feedback on AKT, paradoxically increasing p-AKT levels if the PI3K inhibition is not potent enough.

SignalingPathway RTK RTK (e.g., EGFR) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K S6K->RTK Negative Feedback GDC GDC-0941 (Morpholine) GDC->PI3K Inhibits GDC->mTORC1 Off-target Inhibition

Figure 3: The PI3K/AKT/mTOR signaling cascade showing primary inhibition points and potential off-target modulation by morpholine inhibitors.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[11] Journal of Medicinal Chemistry. Link

  • Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor." Journal of Medicinal Chemistry. Link

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell. Link

  • Cohen, M. H., et al. (2005). "FDA Drug Approval Summary: Gefitinib (Iressa) Tablets." The Oncologist. Link

  • Reaction Biology. "Kinase Profiling & Screening Methodologies." Reaction Biology Corp. Link

Sources

Benchmarking the Basicity and Nucleophilicity of 3-(Morpholin-4-yl)propylamine (APM) in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Morpholin-4-yl)propylamine (APM) is a highly versatile, bifunctional aliphatic diamine that serves as a critical building block in drug discovery, industrial catalysis, and materials science. By integrating a highly nucleophilic primary amine with a moderately basic morpholine ring, APM offers a tunable reactivity profile that outperforms simpler monoamines or highly basic diamines. This guide objectively benchmarks the basicity and nucleophilicity of APM against common alternatives, providing researchers with the causal reasoning and self-validating experimental protocols necessary for optimal reagent selection.

Structural Profiling and Bifunctional Reactivity

The chemical architecture of APM segregates its reactivity into two distinct domains, making it a privileged scaffold in both synthetic and medicinal chemistry:

  • The Primary Amine (Propyl Chain): Acting as the primary site for nucleophilic attack, this unhindered nitrogen is highly reactive toward electrophiles (e.g., carbonyls, alkyl halides) and exhibits strong basicity (predicted pKa ~10.30)[1].

  • The Tertiary Amine (Morpholine Ring): The morpholine nitrogen is a weaker base. The electron-withdrawing oxygen atom within the six-membered ring exerts a negative inductive (-I) effect, which depresses the basicity of the tertiary nitrogen compared to standard dialkylamines.

G APM 3-(Morpholin-4-yl)propylamine (APM) PrimAmine Primary Amine (Propyl Chain) APM->PrimAmine TertAmine Tertiary Amine (Morpholine Ring) APM->TertAmine Nuc High Nucleophilicity (Amide/Schiff Base) PrimAmine->Nuc Unhindered lone pair Base1 Strong Basicity (pKa ~10.3) PrimAmine->Base1 Protonation at pH 7.4 Base2 Moderate Basicity (Lysosomotropic) TertAmine->Base2 pKa ~6-7 range

Structural bifurcation of APM reactivity driving nucleophilic and basic applications.

Comparative Benchmarking: Basicity and Nucleophilicity

To objectively evaluate APM, we benchmark its physicochemical properties against structurally related amines: Propylamine, Morpholine, and N,N-Dimethyl-1,3-propanediamine (DMAPA).

Table 1: Physicochemical and Reactivity Benchmarking
CompoundPrimary pKaSecondary/Tertiary pKaRelative NucleophilicityKey Structural Feature
APM 10.30 ± 0.10[1]~6.0 - 7.0High (Primary N)Bifunctional; Oxygen inductive effect
Propylamine 10.71[2]N/AHighMonofunctional; Unhindered[2]
Morpholine N/A8.36 - 8.49[3][4]Moderate (Secondary N)Cyclic ether-amine; Moderate steric hindrance[4]
DMAPA 9.91 - 10.86[5][6]7.67[5]High (Primary N)Bifunctional; Stronger tertiary base[5]
Causality Analysis of Alternative Selection
  • APM vs. Propylamine: APM's primary amine pKa (10.30) is slightly lower than that of propylamine (10.71)[1][2]. This is due to the long-range electron-withdrawing effect of the morpholine oxygen propagating through the propyl chain. However, propylamine lacks the secondary buffering capacity provided by the morpholine ring, rendering it unsuitable for complex ligand design or dual-action corrosion inhibition.

  • APM vs. DMAPA: DMAPA possesses a highly basic dimethylamine group (experimental pKa 7.67)[5]. In contrast, APM's morpholine nitrogen is significantly less basic. This tunable basicity is critical in medicinal chemistry to prevent excessive basicity that can lead to off-target toxicity or poor membrane permeability.

Application Benchmarking

Medicinal Chemistry & Drug Delivery

APM is extensively utilized as a building block for kinase inhibitors, topoisomerase inhibitors, and lysosomotropic agents[7]. Its primary amine allows for facile amide coupling or reductive amination to attach the moiety to a drug scaffold. Once attached, the morpholine ring's moderate basicity allows the molecule to remain largely unprotonated in the neutral pH of the cytosol (pH 7.4), facilitating membrane permeability. Upon entering the acidic environment of the lysosome (pH ~4.5-5.0), the morpholine nitrogen protonates, trapping the drug inside the organelle. DMAPA is often too basic for this specific targeting, leading to premature protonation in the cytosol.

Synthetic Chemistry & Industrial Use

In industrial settings, APM functions as a superior corrosion inhibitor in boiler water systems. While morpholine itself is a standard volatile corrosion inhibitor used for pH adjustment in steam systems[8], APM's primary amine provides stronger surface anchoring to metal pipes, while the morpholine ring neutralizes acidic byproducts like carbonic acid in steam condensate.

Experimental Workflows & Self-Validating Protocols

To empirically validate the basicity and nucleophilicity of APM against alternative amines, the following self-validating protocols are employed.

Workflow Start APM Benchmarking Protocol Titration Potentiometric Titration (0.1 M HCl / NaOH) Start->Titration Kinetics SNAr Kinetic Assay (vs. Sanger's Reagent) Start->Kinetics Data1 Determine pKa1 & pKa2 Titration->Data1 Data2 Calculate Rate Constant (k) Kinetics->Data2 Compare Comparative Analysis vs. Alternatives (Morpholine, DMAPA) Data1->Compare Data2->Compare

Self-validating experimental workflow for basicity and nucleophilicity benchmarking.

Protocol 1: Potentiometric Titration for pKa Determination

Causality: Potentiometric titration is selected over NMR titration because it provides a direct, highly accurate macroscopic measurement of proton dissociation in aqueous environments, which directly translates to physiological and industrial water-treatment conditions. Methodology:

  • Calibration (Self-Validation Step): Calibrate a high-precision glass pH electrode using standard buffer solutions at pH 4.01, 7.00, and 10.01 to ensure a Nernstian response prior to measurement.

  • Sample Preparation: Dissolve 1.0 mmol of APM in 50 mL of deionized water to create a 0.02 M solution.

  • Protonation: Add 2.5 mL of 1.0 M HCl to fully protonate both the primary and tertiary amine sites (lowering the initial pH to < 2.0).

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen purge. Causality: Nitrogen prevents atmospheric CO2 absorption, which would form carbonic acid and artificially skew the pKa measurements.

  • Data Acquisition: Record the pH after each 0.1 mL addition of NaOH until the pH reaches 12.0.

  • Analysis: Plot the first derivative of the titration curve (dpH/dV). The two distinct peaks correspond to the equivalence points. Calculate

    
     and 
    
    
    
    at the respective half-equivalence volumes.
Protocol 2: Kinetic Benchmarking of Nucleophilic Substitution (SNAr)

Causality: The reaction with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) is chosen because the nucleophilic aromatic substitution (SNAr) produces a dinitrophenylamine derivative with a strong, distinct absorbance at ~380 nm. This allows for real-time, self-validating UV-Vis continuous monitoring without the need for complex quenching or extraction steps. Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of Sanger's reagent in absolute ethanol. Prepare a 10 mM solution of APM in absolute ethanol. Causality: The 100-fold excess of APM establishes pseudo-first-order kinetics, simplifying rate constant calculations.

  • Baseline Establishment: Blank the UV-Vis spectrophotometer with absolute ethanol at 380 nm to establish a zero-absorbance baseline.

  • Reaction Initiation: In a quartz cuvette, mix 1.5 mL of the Sanger's reagent solution with 1.5 mL of the APM solution. Immediately place the cuvette in the spectrometer.

  • Kinetic Tracking: Record the absorbance at 380 nm every 10 seconds for 15 minutes at a constant temperature of 25 °C.

  • Data Processing: Plot

    
     versus time. The slope of the linear regression yields the pseudo-first-order rate constant (
    
    
    
    ).
  • Comparative Validation: Repeat the assay using Propylamine and Morpholine to generate a relative nucleophilicity index.

References

  • AMINOPROPYLMORPHOLINE (APM) - Ataman Kimya. Ataman Chemicals. Available at:

  • [1] N-(3-Aminopropyl)morpholine | 123-00-2 - ChemicalBook. ChemicalBook. Available at:

  • [7] Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC. NIH. Available at:

  • [2] Propylamine | C3H9N | CID 7852 - PubChem. NIH. Available at:

  • [3] Morpholine | C4H9NO | CID 8083 - PubChem. NIH. Available at:

  • [4] MORPHOLINE | Ataman Kimya. Ataman Kimya. Available at:

  • [5] Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine. Danish Environmental Protection Agency. Available at:

  • [8] Showing Compound Morpholine (FDB008207) - FooDB. FooDB. Available at:

  • [6] What are the chemical properties of N,N-Dimethyl-1,3-propanediamine - Benchchem. Benchchem. Available at:

Sources

Head-to-head comparison of different catalysts for the synthesis of morpholine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine pharmacophores are ubiquitous in medicinal chemistry, serving as core scaffolds in blockbuster drugs like Linezolid (antibiotic), Gefitinib (anticancer), and Timolol (beta-blocker). Their synthesis presents a dichotomy: industrial production prioritizes cost and throughput via harsh dehydrative cyclization, while drug discovery demands mild, selective intermolecular coupling to install complex substituents.[1]

This guide provides a technical, head-to-head comparison of the two dominant catalytic paradigms: Acid-Catalyzed Dehydration (Industrial) and Transition-Metal Catalyzed Hydrogen Borrowing (Precision/Green). We evaluate these systems on yield, atom economy, and operational complexity.[1]

Part I: Industrial Scale – Dehydrative Cyclization

Target Reaction: Diethanolamine (DEA)


 Morpholine + H

O

This route remains the industrial standard. The core challenge is managing the thermodynamics of water removal and the corrosivity of the reaction medium.

Head-to-Head: Homogeneous (H SO ) vs. Heterogeneous (Zeolites/Oxides)
FeatureHomogeneous: Sulfuric Acid (Oleum) Heterogeneous: Modified Alumina / Zeolites
Catalyst Type Brønsted Acid (Liquid, stoichiometric excess)Solid Acid (Lewis/Brønsted sites, e.g., ZSM-5,

-Al

O

)
Yield High (90–95%) Moderate to High (80–95%)
Temperature 150–200 °C250–350 °C (Gas Phase)
Atom Economy Poor. Generates stoichiometric Na

SO

waste upon neutralization.
Excellent. Water is the only byproduct.
Process Mode Batch / Semi-batchContinuous Fixed-Bed
Corrosion Severe. Requires glass-lined or Hastelloy reactors.Low. Standard stainless steel often sufficient.
Verdict Legacy Standard. High yield but environmentally unsustainable due to salt waste.Modern Standard. Preferred for new plants due to ease of separation and lack of salt waste.
Representative Protocol: Heterogeneous Gas-Phase Dehydration

Based on catalytic dehydration over modified


-Alumina.
  • Catalyst Preparation: Impregnate

    
    -Al
    
    
    
    O
    
    
    pellets with 5-10% Nickel or Copper salts if hydrogenation activity is also required, or use acidic ZSM-5 zeolites.[1] Calcined at 500 °C for 4 hours.
  • Reactor Setup: Pack a stainless steel tubular fixed-bed reactor with the catalyst.

  • Activation: Flush with N

    
     at 300 °C for 2 hours.
    
  • Reaction:

    • Feed: Diethanolamine (DEA) vaporized in a pre-heater.

    • Carrier Gas: Hydrogen or Nitrogen (WHSV 0.5–2.0 h

      
      ).
      
    • Temperature: Maintain bed temperature at 260 °C .

    • Pressure: Atmospheric to 5 bar.

  • Workup: Condense the effluent. Fractional distillation separates water (light key) from Morpholine (b.p. 129 °C). Unreacted DEA is recycled.

Part II: Precision Synthesis – Hydrogen Borrowing

Target Reaction: Diol + Primary Amine


 N-Substituted Morpholine[1]

For drug discovery, the "Hydrogen Borrowing" (HB) methodology is superior. It allows the construction of N-functionalized morpholines from stable diols and amines without using toxic alkylating agents (like bis-chloroethyl ether).

Mechanism Visualization

The HB cycle involves three steps: (1) Dehydrogenation of the alcohol to an aldehyde,[1] (2) Imine formation, and (3) Hydrogenation of the imine using the "borrowed" hydride.

HydrogenBorrowing Start Diol + Amine Dehydro 1. Dehydrogenation (Catalyst accepts H2) Start->Dehydro Catalyst Aldehyde Aldehyde Intermediate Dehydro->Aldehyde Hydro 3. Hydrogenation (Catalyst returns H2) Dehydro->Hydro Hydride Transfer ImineForm 2. Imine Condensation (-H2O) Aldehyde->ImineForm Imine Imine Intermediate ImineForm->Imine Imine->Hydro Catalyst-H2 Product N-Substituted Morpholine Hydro->Product

Figure 1: The catalytic hydrogen borrowing cycle.[1] The metal catalyst shuttles hydride equivalents from the alcohol to the imine, making the process redox-neutral.[1]

Head-to-Head: Ruthenium vs. Iridium vs. Manganese[1][2]
FeatureRuthenium (e.g., Ru-Macho, RuClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(PPh

)

)
Iridium (e.g., [Cp*IrCl

]

)
Manganese (e.g., Mn-PNP Pincer)
Activity (TOF) High. Excellent for difficult substrates.Moderate/High. Often works under milder conditions.[2]Moderate. Requires higher temp (>100°C) usually.
Selectivity Variable.[3] Can struggle with over-alkylation or alkene reduction if present.Excellent. High chemoselectivity for alcohol vs. alkene.Good. High selectivity for mono-alkylation.
Cost High (Precious Metal).Very High (Precious Metal).Low (Earth Abundant).
Conditions Requires strong base (KOtBu). T = 100–140 °C.Often requires base (NaHCO

or KOH). T = 80–120 °C.
Requires base (KOtBu). T = 120–150 °C.
Sustainability Low. Toxic metal.Low. Scarcest stable metal.High. "Green" catalyst of choice.
Best For General Purpose. Robust library synthesis.Complex Scaffolds. When stereochemistry/selectivity is critical.Green Chemistry. Large-scale batches where cost/toxicity matters.
Representative Protocol: Ruthenium-Catalyzed Coupling

Standard protocol for synthesizing N-aryl morpholines from diethanolamine and anilines.[1]

  • Reagents:

    • Substrate: Aniline derivative (1.0 mmol).

    • Linker: Diethanolamine (1.2 mmol).

    • Catalyst: [Ru(p-cymene)Cl

      
      ]
      
      
      
      (1 mol%) + DPEphos (2 mol%) OR Ru-Macho (1 mol%).
    • Base: KOtBu (20 mol%).

    • Solvent: t-Amyl alcohol or Toluene (2 mL).

  • Procedure:

    • Combine all components in a pressure tube or sealed vial inside a glovebox (or under strict Ar flow).

    • Seal and heat to 110 °C for 12–24 hours.

    • Note: The reaction generates water; open systems with reflux can drive equilibrium but require higher catalyst loading.[1]

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with water (to remove unreacted diol/base).

    • Dry organic phase over Na

      
      SO
      
      
      
      , concentrate.[1]
    • Purify via flash chromatography (Hexane/EtOAc).

Decision Framework: Selecting the Right Catalyst

Use this logic flow to determine the optimal catalytic system for your specific morpholine synthesis needs.

DecisionTree Start Start: Define Goal Scale Scale of Synthesis? Start->Scale Indus Industrial / Kilo-Scale Scale->Indus > 1 kg Disc Lab / Drug Discovery Scale->Disc < 100 g Substrate1 Substrate: Diethanolamine? Indus->Substrate1 Legacy Legacy Plant? Use H2SO4 (Oleum) Substrate1->Legacy Existing Infrastructure NewPlant New Process? Use Zeolite/Alumina (Fixed Bed) Substrate1->NewPlant Greenfield/Green Chem Linkage Reaction Type? Disc->Linkage Intra Intramolecular (Cyclization) Linkage->Intra Inter Intermolecular (Diol + Amine) Linkage->Inter TfOH Use TfOH or Appel Reaction Intra->TfOH Green Priority: Sustainability? Inter->Green MnCat Use Mn-PNP Pincer Green->MnCat Yes Perf Priority: Performance/Complexity Green->Perf No RuIr Use Ru-Macho or Cp*Ir Perf->RuIr

Figure 2: Decision matrix for catalyst selection based on scale, substrate, and sustainability requirements.

References

  • Industrial Dehydration (Acid Catalysis)

    • Process of producing morpholine from diethanolamine.[4][5] US Patent 2,777,846. (1957). Link

    • Dewatering catalyst and application thereof in preparing morpholine. CN Patent 102489282B. Link

  • Hydrogen Borrowing (Ruthenium & Iridium)

    • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007).[1] Borrowing Hydrogen in the Activation of Alcohols.[6] Advanced Synthesis & Catalysis, 349(10), 1555-1575.[1] Link

    • Gnanaprakasam, B., & Milstein, D. (2011).[1] Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. J. Am. Chem. Soc., 133(5), 1682–1685. (Foundational work on Ru-pincer mechanisms). Link

  • Sustainable Catalysis (Manganese)

    • Borghs, J. C., et al. (2019).[1][7] Sustainable Manganese-Catalyzed Solvent-Free Synthesis of Pyrroles from 1,4-Diols and Primary Amines.[1][7] Org.[8][9][10][11][12] Lett., 21, 70-74.[1][7] (Applicable to morpholine analogs). Link

    • Mukherjee, A., et al. (2016).[1] Manganese-catalyzed environmentally benign dehydrogenative coupling of alcohols and amines. Science Advances, 2(1). Link

Sources

Safety Operating Guide

[3-(Morpholin-4-yl)propyl](propan-2-yl)amine proper disposal procedures

[1]

Executive Safety Summary

amine (CAS: 1015689-42-5) is a secondary aliphatic amine structurally related to morpholine.[1] For disposal purposes, it must be treated as a Corrosive Organic Base .

Immediate Action Directive:

  • DO NOT dispose of down the drain. This compound is toxic to aquatic life and can damage plumbing due to high pH.

  • DO NOT mix with acids or oxidizers in the waste stream. Violent exothermic reactions or the formation of carcinogenic nitrosamines may occur.

  • Primary Waste Stream: Halogen-free Organic Bases (pH > 10).[1]

Chemical Profile & Hazard Identification

Understanding the chemical nature of this substance is critical for selecting the correct waste stream.

ParameterData / ClassificationOperational Implication
Chemical Name amineOfficial shipping/manifest name.
CAS Number 1015689-42-5 Use for waste manifesting.[1]
Functional Group Secondary Amine / Morpholine RingBasic, capable of forming salts.
GHS Classification Skin Corr.[2][3][4][5][6][7] 1B (H314) ; Acute Tox. 4 (H302)Requires chemically resistant PPE.
Physical State Liquid (Colorless to pale yellow)Spill containment required.[2]
Flash Point > 100°C (Estimated)Combustible; keep away from open flames.
Incompatibility Strong Acids, Oxidizers, Acid ChloridesSegregation is mandatory.

Technical Insight: The isopropyl group on the amine nitrogen increases lipophilicity compared to the parent 3-morpholinopropylamine, potentially increasing skin absorption rates. Treat all contact as a significant toxic exposure risk.

Waste Segregation & Pre-Disposal Storage

Proper segregation is the single most critical step to prevent laboratory accidents.

Segregation Logic
  • Stream A (Correct): Basic Organic Waste. Combine with other non-halogenated amines (e.g., triethylamine, pyridine).

  • Stream B (Forbidden): Acidic Waste. Mixing with acids will generate significant heat (neutralization enthalpy) and potentially toxic vapors.

  • Stream C (Forbidden): Oxidizing Waste. Mixing with oxidizers (peroxides, nitrates) can lead to fire or explosion.

  • Nitrosamine Warning: Do not mix with nitrosating agents (e.g., nitrites), as secondary amines can form N-nitrosamines, which are potent carcinogens.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Avoid: Aluminum or galvanized iron containers, as high pH amines can corrode these metals and generate hydrogen gas.

  • Labeling: Must be labeled "HAZARDOUS WASTE - CORROSIVE ORGANIC BASE."

Operational Disposal Workflows

A. Waste Stream Decision Matrix

The following logic gate ensures the compound enters the correct disposal path.

Waste_SegregationStartWaste: [3-(Morpholin-4-yl)propyl](propan-2-yl)amineIs_PureIs the waste pure chemical?Start->Is_PureIs_MixedIs it a reaction mixture?Is_Pure->Is_MixedNoPure_PathPure/UnusedIs_Pure->Pure_PathYesCheck_pHCheck pH of MixtureIs_Mixed->Check_pHStream_AStream A: Basic Organic Waste(Incineration)Check_pH->Stream_ApH > 8 (Basic)Stream_BStream B: Halogenated Waste(If mixed with DCM/Chloroform)Check_pH->Stream_BContains HalogensAdjustNeutralize carefully orSegregate as Special WasteCheck_pH->AdjustpH < 7 (Acidic)Pure_Path->Stream_AStore in HDPEMix_PathMixture

Figure 1: Decision matrix for segregating amine-based waste streams to prevent incompatibility accidents.

B. Step-by-Step Disposal Protocol
Scenario 1: Routine Laboratory Waste (Reaction Solvents/Mother Liquor)[1]
  • PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • pH Verification: If the waste is a mixture, verify pH is > 8 using a dipstick. If acidic, do not add directly to the basic waste container.

  • Transfer: Pour liquid slowly into the designated "Basic Organic Waste" carboy. Use a funnel to prevent splashing.

  • Log Entry: Record the volume and specific chemical name on the hazardous waste tag attached to the container.

Scenario 2: Spill Cleanup (Benchtop Scale < 500 mL)
  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.

  • Containment: Surround the spill with an inert absorbent (vermiculite or clay-based absorbent). Do not use paper towels alone, as they increase surface area for evaporation.

  • Neutralization (Optional but Recommended): Apply a weak acid neutralizer (e.g., citric acid powder) only if you are trained to handle the heat generation. Otherwise, absorb directly.

  • Collection: Scoop the saturated absorbent into a wide-mouth HDPE jar.

  • Labeling: Label as "Solid Debris Contaminated with Corrosive Amines."

Scenario 3: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a solvent compatible with the compound (e.g., ethanol or acetone).

  • Rinsate Disposal: Pour the rinsate into the "Basic Organic Waste" container.

  • Defacing: Cross out the original label and mark "Empty."

  • Disposal: Discard the glass/plastic bottle in the standard lab glass trash or recycling, depending on facility rules for triple-rinsed containers.

Professional Disposal (End-of-Life)

Once the waste leaves your laboratory, it must be handled by a licensed hazardous waste contractor.[1]

  • Disposal Code (RCRA - USA): While not a specifically listed P or U waste, it typically falls under D002 (Corrosive) if pH > 12.5, or general Ignitable/Toxic organic waste codes depending on the solvent mixture.

  • Ultimate Fate: High-temperature incineration. This ensures the complete destruction of the morpholine ring and propyl chain, converting nitrogen to

    
     or 
    
    
    (scrubbed at the facility).

Emergency Response Data

ScenarioImmediate Action
Skin Contact Flush with water for 15 minutes.[1] Remove contaminated clothing immediately.[2][5][7] Amines stick to skin; thorough washing is vital.
Eye Contact Flush with eyewash station for at least 20 minutes . Minutes 0-5 are critical to preventing permanent corneal opacity.
Inhalation Move to fresh air.[2][3][5][7][8] If breathing is difficult, oxygen should be administered by trained personnel.

References

  • BLD Pharm. (2024). Safety Data Sheet: amine (CAS 1015689-42-5).[1] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 123-00-2 (Structural Analog: 3-Morpholinopropylamine). Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Morpholine derivatives and amines. Retrieved from [1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.